Biotin-teg-atfba
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H37F4N7O6S |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)/t16-,17-,24-/m0/s1 |
InChI Key |
GHQODKUWTHCHCF-UAVUOLJFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-TEG-ATFBA: A Trifunctional Reagent for Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Biotin-TEG-ATFBA is a versatile, trifunctional chemical probe designed for advanced applications in chemical biology and proteomics. This reagent integrates three key functionalities into a single molecule: a biotin moiety for affinity purification, a triethylene glycol (TEG) spacer to enhance solubility and minimize steric hindrance, and a p-azido-tetrafluorobenzamide (ATFBA) group, which serves as a highly reactive photo-crosslinking agent. Its chemical formula is C27H37F4N7O6S, with a molecular weight of 663.69 g/mol and a CAS Number of 1264662-85-2. This unique combination of features enables researchers to covalently capture interacting biomolecules upon photoactivation and subsequently enrich them for identification and analysis. Additionally, the azide group within the ATFBA moiety allows for its use in bio-orthogonal "click chemistry" reactions, further expanding its utility in bioconjugation.
Physicochemical and Structural Properties
| Property | Value |
| Chemical Formula | C27H37F4N7O6S |
| Molecular Weight | 663.69 g/mol |
| CAS Number | 1264662-85-2 |
| Synonyms | Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide), EZ-Link TFPA-PEG3-Biotin |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at -20°C, protected from light |
Mechanism of Action and Key Applications
This compound is engineered for two primary, powerful applications in modern biological research: photoaffinity labeling and click chemistry.
Photoaffinity Labeling
The core of this compound's utility lies in its perfluorophenyl azide (PFPA) group. Upon exposure to UV light (typically in the range of 254-365 nm), the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including proteins, by inserting into C-H and N-H bonds. This process, known as photoaffinity labeling, allows for the irreversible capture of binding partners in close proximity to a molecule of interest that has been conjugated to the this compound probe. The biotin tag then facilitates the selective isolation and enrichment of these crosslinked complexes using streptavidin-coated beads for subsequent analysis by techniques such as mass spectrometry.[1]
The perfluorinated aromatic ring enhances the stability of the nitrene intermediate, which minimizes intramolecular rearrangement and promotes higher crosslinking yields compared to non-fluorinated aryl azides.[2]
Click Chemistry
The azide functional group also enables this compound to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This highly efficient and specific reaction forms a stable triazole linkage with molecules containing a terminal alkyne. This allows for the precise and covalent attachment of this compound to alkyne-modified biomolecules in a bio-orthogonal manner.[4]
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general framework for the use of this compound.
Photoaffinity Labeling Protocol (General Workflow)
-
Probe Conjugation: The molecule of interest (e.g., a small molecule inhibitor, peptide, or protein) is first conjugated to this compound. This typically involves a reaction between a reactive group on the molecule of interest and a complementary functional group on a derivatized form of the probe.
-
Incubation with Biological Sample: The conjugated probe is incubated with the biological sample (e.g., cell lysate, purified protein mixture, or intact cells) to allow for binding to its target(s).
-
UV Irradiation: The sample is irradiated with UV light to activate the perfluorophenyl azide and induce crosslinking. Optimal wavelength and duration of exposure need to be determined empirically, but a common starting point is 320 nm.[5]
-
Enrichment of Crosslinked Complexes: The biotinylated and crosslinked protein complexes are captured and enriched from the sample using streptavidin-functionalized affinity media (e.g., agarose or magnetic beads).
-
Elution and Analysis: The captured proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer, and subsequently identified and characterized, typically by mass spectrometry-based proteomic analysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted for the conjugation of this compound to an alkyne-modified biomolecule.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of copper(II) sulfate (CuSO4).
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate, in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound, CuSO4, and THPTA. A common molar ratio of CuSO4 to THPTA is 1:5 to protect biomolecules from oxidative damage.
-
The final concentration of the reactants should be optimized, but a starting point is often in the low micromolar to millimolar range.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be protected from light.
-
-
Purification:
-
Purify the biotinylated product from excess reagents using an appropriate method, such as dialysis, size-exclusion chromatography, or precipitation.
-
Visualizations
Photoaffinity Labeling Workflow
Caption: Workflow for photoaffinity labeling using this compound.
Click Chemistry Reaction Pathway
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.
References
- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. addition reaction | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. interchim.fr [interchim.fr]
- 5. politesi.polimi.it [politesi.polimi.it]
An In-depth Technical Guide on the Core Mechanism of Action of Biotin-TEG-ATFBA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Biotin-TEG-ATFBA is primarily documented in scientific literature as a photoaffinity labeling reagent for target identification.[1][2][3][4] Its application as a therapeutic agent is not yet established. This guide, therefore, presents a hypothesized mechanism of action based on the function of its constituent parts and related therapeutic strategies. The experimental protocols provided are designed to test these hypotheses.
Introduction
This compound is a multi-functional chemical probe designed for high-specificity molecular interactions. It comprises three key moieties:
-
Biotin: A vitamin with high affinity for the biotin receptor, which is frequently overexpressed on the surface of various cancer cells. This serves as a targeting component.[5]
-
Triethylene Glycol (TEG): A flexible spacer that minimizes steric hindrance between the biotin and the active component, facilitating optimal interaction with their respective targets.
-
4-Azido-2,3,5,6-tetrafluorobenzoyl (ATFBA): A photoreactive group that, upon activation by UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules.
While its primary utility is in identifying the binding partners of biotin-targeted molecules, its structure suggests two potential therapeutic mechanisms of action, which will be explored in this guide: Targeted Photodynamic Therapy (PDT)-like Cytotoxicity and Targeted Light-Activated Covalent Inhibition .
Hypothesized Therapeutic Mechanisms of Action
Hypothesis 1: Targeted Photodynamic Therapy (PDT)-like Mechanism
This hypothesis posits that this compound can act as a targeted photosensitizer. Following administration, the biotin moiety facilitates its accumulation in tumor cells overexpressing the biotin receptor. Subsequent irradiation with a specific wavelength of UV light would activate the ATFBA group. While not a traditional photosensitizer, the photoactivated ATFBA could induce cytotoxicity through two potential pathways:
-
Direct Cytotoxicity of the Reactive Intermediate: The generated nitrene is highly reactive and could directly interact with and damage essential cellular components like proteins, lipids, and nucleic acids, leading to cell death.
-
Reactive Oxygen Species (ROS) Generation: The excited state of the ATFBA molecule could potentially transfer energy to molecular oxygen, generating singlet oxygen and other ROS. This is the hallmark of photodynamic therapy, where the resulting oxidative stress leads to apoptosis and necrosis of the target cells.
Hypothesis 2: Targeted Light-Activated Covalent Inhibition
This mechanism proposes that this compound functions as a targeted covalent inhibitor, with the unique feature of being photo-inducible. The process would involve:
-
Target Recognition and Binding: The biotin moiety directs the molecule to the surface of a cancer cell. It may then bind to a specific protein or protein complex that is in proximity to the biotin receptor.
-
Photo-induced Covalent Bonding: Upon irradiation with UV light, the ATFBA group is converted to its reactive nitrene intermediate. This intermediate then forms a covalent bond with an amino acid residue on the target protein.
-
Inhibition of Protein Function: The covalent modification of the target protein could lead to its inactivation, thereby disrupting a critical signaling pathway for the cancer cell's survival or proliferation. This could, for example, inhibit an enzyme's catalytic activity or block a protein-protein interaction.
Quantitative Data
As there is no direct therapeutic data for this compound, the following table summarizes relevant quantitative data for related compounds and concepts that support the hypothesized mechanisms.
| Parameter | Compound/System | Value | Significance for this compound | Reference |
| Binding Affinity (Kd) | Biotin-Avidin | ~10⁻¹⁵ M | Demonstrates the high-affinity targeting potential of the biotin moiety. | |
| IC50 (PDT) | Biotin-conjugated aza-BODIPYs | 3-6 µM | Shows the potential for biotin-targeted photosensitizers to have potent anticancer effects. | |
| IC50 (PDT) | Biotin-conjugated Chlorin e6 | 1.28 µM | Further supports the efficacy of biotin-targeting in photodynamic therapy. | |
| UV Activation Wavelength | Perfluorophenyl azides | ~300 nm | Indicates the wavelength of light required to activate the ATFBA moiety. |
Experimental Protocols
The following protocols are designed to investigate the hypothesized therapeutic mechanisms of action of this compound.
Protocol for Assessing PDT-like Cytotoxicity
Objective: To determine if this compound induces light-dependent cell death in cancer cells overexpressing the biotin receptor.
Materials:
-
Biotin receptor-positive cancer cell line (e.g., HeLa)
-
Biotin receptor-negative control cell line (e.g., a suitable normal cell line)
-
Cell culture medium and supplements
-
This compound
-
UV light source with a peak emission around 300 nm
-
MTT or other cell viability assay kit
-
ROS detection reagent (e.g., DCFDA)
-
Annexin V/Propidium Iodide apoptosis detection kit
Procedure:
-
Cell Seeding: Plate both cell lines in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 4 hours). Include a vehicle-only control.
-
UV Irradiation: Expose one set of plates to UV light (300 nm) for a defined period. Keep a parallel set of plates in the dark as a control for dark toxicity.
-
Cell Viability Assessment: After a further incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay according to the manufacturer's instructions.
-
ROS Detection: In a separate experiment, after UV irradiation, incubate the cells with a ROS detection reagent and measure the fluorescence to quantify ROS production.
-
Apoptosis Assay: To determine the mode of cell death, stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
Protocol for Identifying Covalently Modified Target Proteins
Objective: To identify the protein(s) that are covalently modified by this compound upon photoactivation.
Materials:
-
Biotin receptor-positive cancer cell line
-
This compound
-
UV cross-linking apparatus (300 nm)
-
Lysis buffer
-
Streptavidin-conjugated beads
-
SDS-PAGE reagents
-
Mass spectrometry facility
Procedure:
-
Cell Treatment and Cross-linking: Treat the cancer cells with this compound. Irradiate the cells with UV light to induce covalent cross-linking. Lyse the cells.
-
Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to pull down the biotinylated protein complexes.
-
Elution and Separation: Elute the bound proteins from the beads and separate them by SDS-PAGE.
-
Protein Identification: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry.
-
Validation: Validate the identified targets using techniques such as Western blotting or by assessing the effect of their knockdown on the therapeutic efficacy of this compound.
Conclusion
This compound is a promising tool for chemical biology and drug discovery. While its established role is in target identification, its structure holds the potential for therapeutic applications. The hypothesized mechanisms of targeted PDT-like cytotoxicity and light-activated covalent inhibition provide a framework for future research into its potential as a novel anticancer agent. The experimental protocols outlined in this guide offer a starting point for elucidating its true therapeutic mechanism of action and for the development of this and similar molecules as next-generation targeted therapies. Further investigation is required to validate these hypotheses and to determine the specific cellular targets and signaling pathways involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Synthesis of Biotin-teg-atfba: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Biotin-teg-atfba, a valuable heterobifunctional crosslinker for research and drug development. This reagent incorporates a biotin moiety for affinity-based detection and purification, a tetra-ethyleneglycol (TEG) spacer to enhance solubility and reduce steric hindrance, and a photoactivatable 4-azido-2,3,5,6-tetrafluorobenzoyl (ATFB) group for covalent labeling of target molecules. This guide details the synthetic pathway, experimental protocols, and characterization of this versatile research tool.
Overview of this compound
This compound is a powerful tool in chemical biology and drug discovery. Its utility stems from its modular design, which allows for a two-step "click chemistry" approach to bioconjugation. The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the attachment of biotin to a wide range of alkyne-modified biomolecules.[1] Furthermore, the tetrafluorophenyl azide (TFPA) moiety is photoactivatable; upon exposure to UV light, it forms a highly reactive nitrene that can insert into C-H or N-H bonds, allowing for non-specific labeling of nearby molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-[1-(4-azido-2,3,5,6-tetrafluorophenyl)-1-oxo-6,9,12-trioxa-2-azapentadec-15-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
| Synonyms | EZ-Link TFPA-PEG3-Biotin, Biotin-PEG3-TFPA |
| CAS Number | 1264662-85-2 |
| Molecular Formula | C₂₇H₃₇F₄N₇O₆S |
| Molecular Weight | 663.68 g/mol |
Synthetic Pathway
The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: 4-azido-2,3,5,6-tetrafluorobenzoic acid (ATFBA) and Biotin-TEG-amine. These precursors are then coupled via an amide bond formation to yield the final product.
Experimental Protocols
Synthesis of 4-azido-2,3,5,6-tetrafluorobenzoic acid (ATFBA)
This two-step procedure starts with the commercially available pentafluorobenzoic acid.
Step 1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
A detailed protocol for this step can be adapted from established literature procedures.
Step 2: Hydrolysis to 4-azido-2,3,5,6-tetrafluorobenzoic acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid.
Table 2: Summary of ATFBA Synthesis
| Step | Reagents and Conditions | Yield |
| Esterification | Pentafluorobenzoic acid, Methanol, Sulfuric acid (catalyst), Reflux | High |
| Azide Substitution | Methyl pentafluorobenzoate, Sodium azide, Acetone/Water, Reflux | ~80% |
| Hydrolysis | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, Sodium hydroxide, Methanol/Water, RT | ~90% |
Biotin-TEG-amine
Biotin-TEG-amine is commercially available from various suppliers. For the purpose of this guide, it is assumed to be a starting material. Its synthesis typically involves the coupling of biotin with an amino-TEG linker.
Synthesis of this compound (Final Product)
The final step involves the formation of an amide bond between the carboxylic acid of ATFBA and the primary amine of Biotin-TEG-amine. This can be achieved using standard peptide coupling reagents.
Protocol using HBTU as a coupling agent:
-
Dissolution: In a round-bottom flask, dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) and Biotin-TEG-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Coupling: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq) to the reaction mixture. The reaction is typically stirred at room temperature for 4-12 hours and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Protocol using EDC/NHS as coupling agents:
-
Activation of Carboxylic Acid: Dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid (1.0 eq) in anhydrous DMF. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
Coupling: In a separate flask, dissolve Biotin-TEG-amine (1.0 eq) in anhydrous DMF. Add the solution of the activated ATFBA-NHS ester dropwise to the Biotin-TEG-amine solution. Add a non-nucleophilic base such as DIPEA (1.5 eq) and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Follow the same work-up procedure as described for the HBTU coupling method.
Purification
The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically employed for elution. Fractions containing the pure product are collected and lyophilized to obtain a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
Table 3: Characterization Data for this compound
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the biotin, TEG linker, and aromatic protons of the ATFB moiety. |
| ¹⁹F NMR | Signals characteristic of the tetrafluorinated aromatic ring. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ ≈ 664.2 g/mol ). |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |
| Purity (RP-HPLC) | A single major peak, indicating high purity (typically >95%). |
Applications in Research
This compound is a versatile tool for a variety of research applications that leverage the high-affinity interaction between biotin and streptavidin.
References
An In-depth Technical Guide to Photoactivatable Crosslinkers in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photoactivatable crosslinkers, powerful tools in chemical biology for elucidating protein-protein interactions and exploring cellular signaling pathways. This document details the core principles, experimental protocols, and data analysis workflows essential for the successful application of these reagents in research and drug development.
Introduction to Photoactivatable Crosslinking
Photoactivatable crosslinkers are chemical reagents designed to covalently link interacting molecules, such as proteins, upon activation by light. This technology offers spatial and temporal control over the crosslinking reaction, enabling the capture of transient or weak interactions within a native cellular context. The general principle involves a photoreactive group that remains inert until irradiated with UV light of a specific wavelength. Upon activation, this group forms a highly reactive intermediate that can covalently bond with nearby molecules.
These reagents are invaluable for:
-
Mapping protein-protein interactions: Identifying binding partners and mapping interaction interfaces.
-
Studying protein complex topology: Elucidating the three-dimensional arrangement of subunits within a complex.
-
Capturing transient interactions: "Freezing" fleeting interactions that are difficult to study by other methods.
-
Drug target identification and validation: Identifying the cellular binding partners of a small molecule drug.
Types of Photoactivatable Crosslinkers
The most common classes of photoactivatable crosslinkers are based on aryl azides, diazirines, and benzophenones. Each class possesses distinct photochemical properties, reactivity, and activation wavelengths.
Aryl Azides
Upon UV irradiation, aryl azides form highly reactive nitrene intermediates. These can participate in a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds. Nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light (300-460 nm), which is less damaging to biological samples than the shorter wavelengths (254-275 nm) required for simple phenyl azides[1].
Diazirines
Diazirines are a newer class of photoactivatable groups that are more stable than aryl azides and can be efficiently activated by long-wave UV light (330-370 nm)[1]. Photoactivation generates a reactive carbene intermediate, which readily inserts into C-H, N-H, and O-H bonds. Their small size and high reactivity make them particularly useful for high-resolution crosslinking studies.
Benzophenones
Benzophenone-based crosslinkers, upon activation with UV light (around 350-365 nm), form a triplet ketone that can abstract a hydrogen atom from a C-H bond to form a covalent crosslink. They are known for their relatively high stability and specificity for C-H bonds.
Quantitative Data of Common Photoactivatable Crosslinkers
The choice of crosslinker is critical and depends on the specific application, including the desired spacer arm length and activation wavelength. The following table summarizes the properties of several commercially available photoactivatable crosslinkers.
| Crosslinker Name | Abbreviation | Photoreactive Group | Spacer Arm Length (Å) | Activation Wavelength (nm) | Cleavable? |
| Aryl Azide-Based | |||||
| N-(5-Azido-2-nitrobenzoyloxysuccinimide) | ANB-NOS | Nitrophenyl azide | 7.7[2][3] | 320-350[2] | No |
| Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate | Sulfo-SANPAH | Nitrophenyl azide | 18.2 | 320-350 | No |
| Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate | Sulfo-SBED | Phenyl azide | Biotin: 19.1, Sulfo-NHS ester: 13.7, Aryl azide: 9.1 | ~365 | Yes (Disulfide) |
| p-Azidophenacyl bromide | Phenyl azide | Not applicable (monofunctional) | ~250 | No | |
| Diazirine-Based | |||||
| Succinimidyl 4,4'-azipentanoate | SDA | Diazirine | 3.9 | 330-370 | No |
| Sulfosuccinimidyl 4,4'-azipentanoate | Sulfo-SDA | Diazirine | 3.9 | 330-370 | No |
| Succinimidyl 6-(4,4'-azipentanamido)hexanoate | LC-SDA | Diazirine | 12.5 | 330-370 | No |
| Sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate | Sulfo-LC-SDA | Diazirine | 12.5 | 330-370 | No |
| Succinimidyl 2-([4,4'-azipentanamido]ethyl)-1,3'-dithioproprionate | SDAD | Diazirine | 13.6 | 330-370 | Yes (Disulfide) |
| Sulfosuccinimidyl 2-([4,4'-azipentanamido]ethyl)-1,3'-dithioproprionate | Sulfo-SDAD | Diazirine | 13.6 | 330-370 | Yes (Disulfide) |
| Benzophenone-Based | |||||
| Succinimidyl 4-benzoylbenzoate | SBP | Benzophenone | 6.7 | 350-365 | No |
| Benzophenone-4-isothiocyanate | Benzophenone | ~5.3 | 350-365 | No |
Experimental Protocols
The following sections provide detailed methodologies for key experiments using photoactivatable crosslinkers.
General Workflow for Photo-Crosslinking
The following diagram illustrates a general workflow for a photo-crosslinking experiment aimed at identifying protein-protein interactions.
Detailed Protocol for NHS-Ester Diazirine (SDA) Crosslinking and Mass Spectrometry
This protocol is adapted for a typical in vitro crosslinking experiment using an amine-reactive diazirine crosslinker like SDA or Sulfo-SDA.
Materials:
-
Purified bait and prey proteins
-
SDA or Sulfo-SDA crosslinker (Thermo Fisher Scientific)
-
Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
UV Lamp (365 nm)
-
Reagents for SDS-PAGE and in-gel digestion (see Protocol 4.4)
-
LC-MS/MS system
Procedure:
-
Protein Preparation:
-
Prepare the bait and prey proteins in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Crosslinking Reaction (Amine-Reactive Step):
-
Immediately before use, dissolve the SDA crosslinker in DMSO or Sulfo-SDA in Reaction Buffer to a concentration of 10-20 mM.
-
Add the crosslinker solution to the protein mixture to achieve a 20- to 50-fold molar excess of crosslinker to protein.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the NHS-ester reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
-
Photoactivation (Diazirine Reaction):
-
Place the reaction mixture in a UV-transparent vessel (e.g., quartz cuvette or on a parafilm-covered ice block).
-
Irradiate the sample with a 365 nm UV lamp for 15-30 minutes on ice. The optimal distance and time will depend on the lamp's power.
-
-
Sample Analysis:
-
Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species.
-
Excise the bands corresponding to the crosslinked complexes.
-
Perform in-gel digestion of the excised bands (see Protocol 4.4).
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Mass Spectrometry Data Analysis:
-
Use specialized software such as XlinkX (within Thermo Proteome Discoverer) or pLink 2 to identify the crosslinked peptides from the MS/MS data.
-
XlinkX Parameters:
-
Cross-linker: Define the specific SDA crosslinker used with its mass and reactive specificities (e.g., Lys, Ser, Thr, Tyr for the NHS-ester end and any amino acid for the diazirine end).
-
Precursor Mass Tolerance: e.g., 10 ppm.
-
Fragment Mass Tolerance: e.g., 20 ppm or 0.02 Da.
-
Enzyme: Trypsin with up to 2 missed cleavages.
-
Variable Modifications: Oxidation (M), and any other relevant modifications.
-
-
pLink 2 Parameters:
-
Cross-linker: Select or define the SDA crosslinker.
-
Precursor Tolerance: e.g., 10 ppm.
-
Fragment Tolerance: e.g., 20 ppm.
-
Enzyme: Trypsin.
-
Filter settings: Set appropriate FDR cutoffs (e.g., 1-5%).
-
-
Protocol for In Vivo Crosslinking with Genetically Encoded Unnatural Amino Acids
This protocol outlines the general steps for incorporating a photoactivatable unnatural amino acid (e.g., p-benzoyl-L-phenylalanine, pBpa, or p-azido-L-phenylalanine, pAzF) into a protein of interest in mammalian cells for in vivo crosslinking studies.
Materials:
-
Mammalian cell line
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL-pBpF for pBpa).
-
Photoactivatable unnatural amino acid (e.g., pBpa).
-
Cell culture reagents.
-
UV Lamp (365 nm).
-
Reagents for cell lysis, immunoprecipitation, and Western blotting.
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect the mammalian cells with the expression plasmid for the amber-mutated protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
-
Incorporation of the Unnatural Amino Acid:
-
Supplement the cell culture medium with the photoactivatable unnatural amino acid (e.g., 1 mM pBpa).
-
Culture the cells for 24-48 hours to allow for expression of the protein containing the unnatural amino acid.
-
-
In Vivo Photo-Crosslinking:
-
Wash the cells with PBS.
-
Irradiate the cells with 365 nm UV light for 15-30 minutes on ice.
-
-
Analysis of Crosslinked Products:
-
Lyse the cells and perform immunoprecipitation to enrich for the protein of interest and its crosslinked partners.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting to detect the crosslinked complexes.
-
For identification of the interacting partners, the crosslinked bands can be excised and analyzed by mass spectrometry (see Protocol 4.4 and 4.2).
-
The following diagram illustrates the workflow for in vivo photo-crosslinking using a genetically encoded unnatural amino acid.
Protocol for In-Gel Digestion of Crosslinked Proteins
This protocol is a standard procedure for digesting proteins from SDS-PAGE gel bands for subsequent mass spectrometry analysis.
Materials:
-
Excised gel bands
-
Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate
-
Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate
-
Alkylation Solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Extraction Solution: 50% ACN, 5% formic acid
Procedure:
-
Destaining:
-
Cut the gel band into small pieces (~1x1 mm).
-
Wash the gel pieces with water, then with Destaining Solution until the Coomassie blue stain is removed.
-
-
Reduction and Alkylation:
-
Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
-
Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 1 hour.
-
Cool to room temperature and replace the Reduction Solution with Alkylation Solution. Incubate for 45 minutes in the dark at room temperature.
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry completely.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (10-20 ng/µL in Digestion Buffer).
-
After the gel pieces have absorbed the trypsin solution, add enough Digestion Buffer to cover them.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Collect the supernatant.
-
Extract the peptides from the gel pieces by adding Extraction Solution and sonicating for 15 minutes. Repeat this step.
-
Pool all supernatants and dry in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Application in Signaling Pathways: GPCR-Mediated ERK1/2 Activation
Photoactivatable crosslinkers are instrumental in dissecting signaling pathways by capturing interactions between signaling proteins. A prominent example is the G-protein coupled receptor (GPCR) signaling cascade that leads to the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Photo-crosslinking can be used to identify direct interactions between the activated GPCR and its downstream effectors like G-proteins or β-arrestins, which in turn mediate the activation of the ERK pathway.
The following diagram illustrates a simplified GPCR signaling pathway leading to ERK1/2 activation, highlighting potential points of investigation using photo-crosslinkers.
Conclusion
Photoactivatable crosslinkers are indispensable tools in modern chemical biology and drug discovery. The ability to covalently capture protein-protein interactions with high spatial and temporal resolution provides unparalleled insights into the intricate molecular machinery of the cell. This guide has provided a foundational understanding of the major classes of photoactivatable crosslinkers, their key characteristics, and detailed protocols for their application. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can effectively map protein interaction networks and dissect complex signaling pathways, ultimately accelerating the pace of biological discovery and therapeutic development.
References
Introduction to click chemistry for protein labeling
An In-depth Technical Guide to Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] In the context of protein labeling, it provides a powerful tool for attaching probes, such as fluorescent dyes or affinity tags, to proteins of interest with high precision.[2] This allows for the study of protein function, localization, and interactions in complex biological systems.[1] The core principle of click chemistry lies in the use of bioorthogonal functional groups, which are chemical moieties that are inert to the biological environment but react specifically with a partner functional group.[3] This guide will delve into the two most prominent click chemistry reactions for protein labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Click Chemistry Reactions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable triazole linkage.[4] This reaction is known for its high yields and fast kinetics. However, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential for cellular toxicity. To mitigate this, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to chelate the copper ions, reducing their toxicity while enhancing the reaction rate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures without the need for a catalyst. This inherent biocompatibility makes SPAAC the preferred method for many live-cell and in vivo labeling experiments. However, SPAAC reactions generally have slower kinetics compared to CuAAC, and the cyclooctyne reagents are bulkier, which can sometimes perturb the biological system under study.
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for speed and efficiency with biocompatibility.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Kinetics | Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹) | Fast (second-order rate constants typically 10⁻¹ - 10¹ M⁻¹s⁻¹) |
| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with ligands. | High; no exogenous metal catalyst required. |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. |
| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand. | No catalyst required; proceeds under physiological conditions. |
| Labeling Efficiency | Can be very high with optimized ligand and copper concentrations. | Generally high, though may require longer incubation times or higher concentrations of reagents compared to CuAAC. |
Table 1: Key Quantitative Parameters for CuAAC and SPAAC in Live-Cell Labeling Applications
| Bioorthogonal Reaction | Second-Order Rate Constant (k₂) | Notes |
| CuAAC (with THPTA ligand) | ~100 - 1000 M⁻¹s⁻¹ | Rate is highly dependent on the ligand and reaction conditions. |
| SPAAC (DBCO with azide) | ~1 M⁻¹s⁻¹ | A commonly used and relatively fast strain-promoted reaction. |
| SPAAC (DIFO with azide) | ~0.076 M⁻¹s⁻¹ | Difluorinated cyclooctyne with enhanced reactivity. |
| SPAAC (OCT with azide) | ~0.0024 M⁻¹s⁻¹ | One of the first-generation cyclooctynes. |
| Tetrazine Ligation (trans-cyclooctene with tetrazine) | up to 22,000 M⁻¹s⁻¹ | An extremely fast bioorthogonal reaction, often considered a type of click chemistry. |
Table 2: Second-Order Rate Constants for Various Bioorthogonal Reactions
Experimental Workflows and Methodologies
The successful labeling of proteins using click chemistry involves two key stages: the incorporation of a bioorthogonal functional group (an azide or an alkyne) into the target protein, followed by the click reaction with a corresponding probe.
Method 1: Metabolic Labeling
Metabolic labeling involves introducing a non-canonical amino acid analog containing a bioorthogonal handle (e.g., L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), analogs of methionine) into the cellular protein synthesis machinery. These analogs are incorporated into newly synthesized proteins, allowing for their subsequent detection.
Detailed Protocol for Metabolic Labeling with AHA and SPAAC Detection:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
For the pulse-labeling, replace the normal growth medium with methionine-free medium.
-
Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 50-100 µM.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After the labeling period, wash the cells twice with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
SPAAC Reaction:
-
To the cell lysate, add a cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) to a final concentration of 25-50 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Analysis:
-
The labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning or by Western blot using an antibody against the protein of interest.
-
Method 2: Genetic Code Expansion
Genetic code expansion allows for the site-specific incorporation of a non-canonical amino acid (ncAA) with a bioorthogonal handle into a protein of interest at a genetically defined position. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and incorporates the ncAA at that site.
Detailed Protocol for Site-Specific Labeling using Genetic Code Expansion and CuAAC:
-
Plasmid Preparation and Transfection:
-
Introduce an amber stop codon (UAG) at the desired labeling site in the gene of the protein of interest via site-directed mutagenesis.
-
Co-transfect mammalian cells with the plasmid encoding the mutant protein of interest and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Culture the cells in the presence of the ncAA (e.g., an alkyne- or azide-containing amino acid) at a concentration of 1-10 mM.
-
-
Cell Harvesting and Lysis:
-
After 24-48 hours of expression, harvest the cells and prepare a cell lysate as described in the metabolic labeling protocol.
-
-
CuAAC Reaction:
-
Prepare a fresh click chemistry reaction cocktail containing the following components in a suitable buffer (e.g., PBS):
-
Azide- or alkyne-functionalized probe (final concentration 25-50 µM)
-
CuSO₄ (final concentration 1 mM)
-
Copper-chelating ligand (e.g., THPTA, final concentration 1 mM)
-
Sodium Ascorbate (final concentration 5 mM, added last to initiate the reaction)
-
-
Add the click reaction cocktail to the cell lysate.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification and Analysis:
-
Remove excess click chemistry reagents by protein precipitation (e.g., with methanol/chloroform) or buffer exchange.
-
Analyze the labeled protein by SDS-PAGE, Western blot, or other downstream applications.
-
Reaction Mechanisms
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling signal | Inefficient incorporation of the bioorthogonal handle. | Optimize the concentration of the ncAA or metabolic label and the incubation time. |
| Inactive click chemistry reagents. | Prepare fresh solutions of reagents, especially the reducing agent (sodium ascorbate) for CuAAC. | |
| Inaccessible labeling site. | If using genetic code expansion, choose a more accessible site on the protein surface. | |
| High background signal | Non-specific binding of the probe. | Include appropriate blocking steps and washes. Titrate the concentration of the probe to find the optimal signal-to-noise ratio. |
| In CuAAC, copper-mediated side reactions. | Use a copper-chelating ligand and optimize the copper concentration. | |
| In SPAAC, reaction of cyclooctynes with thiols. | Pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM). | |
| Protein precipitation during labeling | High concentration of organic solvent from the probe stock. | Minimize the volume of the probe stock added to the reaction. |
| Denaturation of the protein by the reaction conditions. | Perform the reaction at a lower temperature or for a shorter duration. |
Table 3: Troubleshooting Guide for Click Chemistry Protein Labeling
Conclusion
Click chemistry has revolutionized the field of protein labeling, offering researchers a versatile and powerful toolkit for studying protein function in their native environment. The choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell applications. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can effectively implement click chemistry for precise and efficient protein labeling, paving the way for new discoveries in drug development and fundamental biological research.
References
The Pivotal Role of the Perfluorophenylazide (PFPA) Group in Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The perfluorophenylazide (PFPA) group has emerged as a powerful and versatile tool in materials science and bioengineering for the covalent crosslinking of polymers and the functionalization of surfaces. This technical guide provides an in-depth exploration of the core principles of PFPA-mediated crosslinking, including its photochemical activation, reaction mechanism, and the resulting impact on material properties. Detailed experimental protocols for key applications are provided, alongside a quantitative summary of critical reaction parameters. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize PFPA chemistry in their respective fields.
Introduction to Perfluorophenylazide Chemistry
Perfluorophenylazides (PFPAs) are a class of photoactive compounds that, upon activation by ultraviolet (UV) light, form highly reactive nitrene intermediates. This reactivity allows for the formation of covalent bonds with a wide variety of organic molecules, making PFPAs exceptional crosslinking agents and surface modifiers. Their utility is particularly pronounced for materials that lack conventional reactive functional groups. The general and versatile nature of PFPA chemistry has led to its application in diverse fields, including the development of biomaterials, the fabrication of microelectronics, and the synthesis of advanced nanomaterials.[1][2]
PFPAs are attractive as heterobifunctional coupling agents due to their two distinct reactive centers: the photoactivatable azide group and a synthetically tailorable functional group.[1][2] This dual functionality allows for a two-step approach to material modification: either the PFPA moiety is first attached to a molecule of interest which is then crosslinked to a substrate, or the substrate is first functionalized with the PFPA group, followed by the attachment of the desired molecule.[1]
The Mechanism of Photochemical Crosslinking
The crosslinking process initiated by PFPAs is a light-driven reaction that proceeds through a highly reactive intermediate. The key steps are outlined below:
-
Photoactivation: Upon irradiation with UV light, typically in the range of 254-365 nm, the PFPA group absorbs a photon and undergoes photolysis. This leads to the extrusion of a nitrogen molecule (N₂).
-
Nitrene Formation: The loss of N₂ results in the formation of a highly reactive singlet perfluorophenylnitrene intermediate. This species is electron-deficient and readily reacts with a variety of chemical bonds.
-
Crosslinking Reactions: The singlet nitrene can undergo several types of reactions to form stable covalent bonds, leading to the crosslinking of polymer chains or the covalent attachment of molecules to a surface. The primary reactions include:
-
C-H Insertion: The nitrene can insert into aliphatic C-H bonds, which are abundant in most organic polymers.
-
N-H Insertion: The nitrene can also readily react with N-H bonds found in amines and amides.
-
C=C Addition: The nitrene can add across carbon-carbon double bonds to form aziridine derivatives.
-
The versatility of these reactions allows for the crosslinking and modification of a vast array of materials that are otherwise chemically inert.
Quantitative Aspects of PFPA Crosslinking
The efficiency and extent of PFPA-mediated crosslinking are influenced by several key parameters. Understanding these quantitative aspects is crucial for designing and optimizing crosslinking processes for specific applications.
| Parameter | Typical Value/Range | Significance |
| Activation Wavelength | 254 - 365 nm | The wavelength of UV light must be sufficient to induce photolysis of the azide group. Shorter wavelengths generally provide higher energy for activation. |
| Photolysis Quantum Yield (Φ) | ~1.0 (in polystyrene matrix) | Represents the efficiency of the photochemical reaction. A quantum yield of 1.0 indicates that every absorbed photon leads to the cleavage of an azide group. |
| UV Irradiation Time | Minutes to hours | The duration of UV exposure directly influences the extent of crosslinking. Longer exposure times lead to a higher crosslinking density. |
| UV Intensity | Varies (e.g., 1-10 mW/cm²) | Higher UV intensity can accelerate the crosslinking process but may also cause photodegradation of the substrate material if not carefully controlled. |
| PFPA Concentration | Varies depending on application | The concentration of the PFPA crosslinker affects the final crosslinking density. Higher concentrations generally lead to a more densely crosslinked network. |
| Crosslinking Density | Varies | Can be assessed by measuring properties such as gel fraction, swelling ratio, or changes in mechanical properties. |
| Change in Young's Modulus | Can increase by orders of magnitude | A significant increase in stiffness is a common outcome of crosslinking, indicating the formation of a rigid network structure. |
| Change in Glass Transition Temp. (Tg) | Can increase significantly | Crosslinking restricts polymer chain mobility, leading to a higher glass transition temperature and improved thermal stability. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PFPA-mediated crosslinking and surface modification.
Surface Modification of a Silicon Wafer with a PFPA-Silane
This protocol describes the functionalization of a silicon wafer with a PFPA-silane to create a photoactive surface for subsequent immobilization of polymers or biomolecules.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
4-Azido-2,3,5,6-tetrafluorobenzoic acid, succinimidyl ester (PFPA-NHS ester)
-
Triethylamine (TEA)
Procedure:
-
Substrate Cleaning:
-
Immerse silicon wafers in piranha solution for 30 minutes at 90°C to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with DI water and dry with a stream of nitrogen.
-
-
Silanization with APTES:
-
Immerse the cleaned wafers in a 1% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
Rinse the wafers with anhydrous toluene to remove excess APTES.
-
Cure the APTES-coated wafers in an oven at 110°C for 30 minutes.
-
-
Attachment of PFPA-NHS Ester:
-
Prepare a solution of PFPA-NHS ester (e.g., 10 mg/mL) and TEA (1% v/v) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Immerse the APTES-functionalized wafers in the PFPA-NHS ester solution for 2-4 hours at room temperature in the dark to prevent premature activation of the azide.
-
Rinse the wafers with the solvent to remove unreacted PFPA-NHS ester and dry with a stream of nitrogen. The wafers now have a surface functionalized with PFPA groups.
-
Photocrosslinking of a Polymer Film
This protocol describes the photocrosslinking of a polymer film containing a PFPA-functionalized monomer.
Materials:
-
Polymer with incorporated PFPA groups (synthesized via copolymerization)
-
Suitable solvent for the polymer
-
Substrate (e.g., glass slide, silicon wafer)
-
UV light source (e.g., 254 nm or 365 nm lamp)
Procedure:
-
Polymer Film Deposition:
-
Dissolve the PFPA-containing polymer in a suitable solvent to form a solution of desired concentration.
-
Deposit a thin film of the polymer solution onto the substrate using a technique such as spin-coating or drop-casting.
-
Dry the film in a vacuum oven to remove the solvent.
-
-
Photocrosslinking:
-
Place the polymer-coated substrate under a UV lamp in a nitrogen atmosphere (to prevent oxidation).
-
Irradiate the film with UV light for a predetermined time (e.g., 5-60 minutes). The optimal time will depend on the UV intensity, PFPA concentration, and desired crosslinking density.
-
-
Characterization:
-
The crosslinked film can be characterized to determine the extent of crosslinking.
-
Gel Fraction Measurement: Immerse the crosslinked film in a good solvent for the non-crosslinked polymer. The insoluble portion (the gel) is then dried and weighed. The gel fraction is calculated as the ratio of the dry weight of the gel to the initial weight of the film.
-
Swelling Ratio Measurement: The swelling ratio of the crosslinked gel can be determined by measuring its weight in the swollen state and the dry state.
-
Applications in Research and Drug Development
The unique properties of PFPA chemistry have led to its widespread use in various research and development areas:
-
Biomaterial Engineering: PFPAs are used to create crosslinked hydrogels for tissue engineering scaffolds and drug delivery vehicles. The ability to spatially control the crosslinking with light allows for the fabrication of complex 3D structures.
-
Surface Modification for Biocompatibility: Surfaces of medical implants and devices can be modified with biocompatible polymers using PFPA chemistry to reduce fouling and improve biocompatibility.
-
Biosensor Fabrication: PFPAs are employed to immobilize biorecognition elements (e.g., enzymes, antibodies) onto sensor surfaces with high precision and stability.
-
Microfabrication and Photolithography: The photoactive nature of PFPAs makes them ideal for photolithographic processes to create patterned surfaces for microfluidics and cell culture studies.
Conclusion
The perfluorophenylazide group offers a robust and versatile platform for the crosslinking of polymers and the functionalization of a wide range of materials. Its photo-inducible reactivity, coupled with the ability to perform reactions on otherwise inert surfaces, provides a powerful tool for materials scientists, chemists, and biomedical engineers. The detailed understanding of the reaction mechanism and quantitative parameters, as outlined in this guide, will enable researchers to harness the full potential of PFPA chemistry for the development of novel materials and technologies.
References
- 1. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Triethylene Glycol (TEG) Spacers in Biotinylation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development, enabling highly specific detection, purification, and immobilization of biomolecules through the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is critical for the success of these applications. This technical guide provides a comprehensive overview of the function and advantages of incorporating a triethylene glycol (TEG) spacer into biotinylation reagents. We will delve into the core principles of how TEG spacers enhance solubility, mitigate steric hindrance, and potentially reduce immunogenicity, thereby optimizing the performance of biotinylated molecules in a variety of experimental contexts. This guide will further provide detailed experimental protocols and visual workflows to facilitate the practical application of this knowledge in the laboratory.
The Role of Spacer Arms in Biotinylation
The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M)[1]. However, the efficiency of this interaction can be significantly hampered by the accessibility of the biotin moiety to the binding pocket of streptavidin. The spacer arm, a chemical linker that connects the biotin molecule to the reactive group that conjugates to the target molecule, plays a pivotal role in overcoming these limitations.
Overcoming Steric Hindrance
The biotin binding sites on streptavidin are located deep within the protein structure[2]. When a biotinylated molecule is bulky or when the biotin is attached to a sterically crowded region of the target, the spacer arm physically distances the biotin from the macromolecule, allowing it to access the binding pocket of streptavidin more effectively[2].
Enhancing Solubility
Many traditional biotinylation reagents possess hydrophobic alkyl chain spacers (e.g., C6 spacers). While effective in providing distance, these spacers can decrease the overall solubility of the biotinylated molecule, leading to aggregation and precipitation, particularly with highly labeled proteins[3]. This can be a significant issue in aqueous buffers used for most biological experiments.
The TEG Spacer Advantage
Triethylene glycol (TEG) is a short, hydrophilic polyethylene glycol (PEG) derivative that offers distinct advantages as a spacer arm in biotinylation reagents.
Chemical Structure and Properties
A TEG spacer is composed of three repeating ethylene glycol units, typically resulting in a 15-atom spacer arm. This structure imparts unique and beneficial properties to the biotinylation reagent.
Enhanced Hydrophilicity and Solubility
The ethylene glycol units of the TEG spacer are highly hydrophilic, significantly increasing the water solubility of the biotinylation reagent and the resulting biotinylated molecule. This is a critical advantage over reagents with purely hydrocarbon spacers. For instance, Biotin-PEG4-NHS ester, which contains a similar short PEG spacer, is soluble in water at concentrations up to 10 mg/ml, whereas NHS-Biotin is considered water-insoluble and requires dissolution in organic solvents like DMSO or DMF before use. This enhanced solubility prevents aggregation and ensures that the biotinylated molecules remain in solution for downstream applications.
Reduction of Steric Hindrance
Minimal Immunogenicity
While high molecular weight PEGs can sometimes elicit an immune response, short PEG chains like TEG are generally considered to have low immunogenicity. The small size and hydrophilicity of the TEG spacer are thought to contribute to its "stealth" properties, reducing the likelihood of an adverse immune reaction when biotinylated molecules are used in in vivo applications. However, it is important to note that the immunogenicity of any bioconjugate can be influenced by the properties of the target molecule itself.
Data Presentation: Comparison of Spacer Arm Properties
| Property | No Spacer (Direct Linkage) | C6 Alkyl Spacer | TEG Spacer |
| Primary Characteristic | Direct attachment | Hydrophobic, rigid | Hydrophilic, flexible |
| Spacer Arm Length | Minimal | ~9.7 Å | ~15 Å (15 atoms) |
| Solubility in Water | Dependent on biotin & target | Low | High |
| Steric Hindrance | High potential | Moderate reduction | Significant reduction |
| Binding to Streptavidin | Potentially hindered | Improved access | Optimized access |
| Immunogenicity | Dependent on target | Low | Generally low |
Experimental Protocols
General Protocol for Protein Biotinylation using an NHS-Ester Biotinylation Reagent with a TEG Spacer
This protocol is a general guideline for the biotinylation of a protein using a reagent such as NHS-TEG-Biotin. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-TEG-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the biotinylation reaction.
-
Reconstitute the Biotinylation Reagent: Immediately before use, dissolve the NHS-TEG-Biotin reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess of biotin to protein. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the biotinylation reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching buffer using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol for Determining Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Pipette a known volume of the HABA/Avidin solution into a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀) and record this as the baseline reading.
-
-
Add Biotinylated Sample:
-
Add a known volume of your biotinylated protein sample to the HABA/Avidin solution.
-
Mix well and incubate for a few minutes until the absorbance reading stabilizes.
-
-
Measure Final Absorbance: Measure the absorbance at 500 nm again and record this as the final reading.
-
Calculate Biotin Incorporation: The decrease in absorbance is proportional to the amount of biotin in your sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex, or by using a standard curve of known biotin concentrations.
Protocol for Affinity Purification of a Biotinylated Protein using Streptavidin-Coated Beads
This protocol describes the capture of a biotinylated protein from a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5; or a buffer containing a high concentration of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Prepare the Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads two to three times with Binding/Wash Buffer to remove any storage buffer. Use the magnetic rack or centrifuge to pellet the beads between washes.
-
-
Bind the Biotinylated Protein:
-
Add the cell lysate containing the biotinylated protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Wash Away Unbound Proteins:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elute the Biotinylated Protein:
-
Add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature (or as recommended for the specific elution buffer) to dissociate the biotin-streptavidin interaction.
-
Pellet the beads and carefully collect the supernatant containing the purified biotinylated protein.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TEG spacer reduces steric hindrance for biotin-streptavidin binding.
Caption: Workflow for affinity purification of biotinylated proteins.
Caption: Workflow of a Proximity-Dependent Biotinylation (BioID) experiment.
Conclusion
The incorporation of a triethylene glycol (TEG) spacer into biotinylation reagents represents a significant advancement in bioconjugation chemistry. By enhancing the solubility of the labeled molecules and effectively mitigating steric hindrance, TEG spacers ensure optimal accessibility of the biotin moiety to streptavidin, thereby maximizing the efficiency of detection, purification, and immobilization applications. For researchers and drug development professionals, the use of biotinylation reagents equipped with TEG spacers offers a robust and reliable solution for a wide array of experimental needs, ultimately leading to more consistent and reproducible results. As the demand for more sophisticated bioconjugation strategies continues to grow, the strategic use of well-designed spacer arms like TEG will remain a critical element in the development of novel diagnostics and therapeutics.
References
Methodological & Application
Application Notes and Protocols for Biotin-TEG-ATFbA Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions directly within complex biological systems. This method utilizes a photo-reactive probe that, upon activation with light, forms a covalent bond with its interacting partner, enabling subsequent enrichment and identification. The Biotin-TEG-ATFbA probe is a versatile tool for PAL, incorporating three key functionalities: a biotin moiety for highly efficient streptavidin-based affinity purification, a triethylene glycol (TEG) spacer to minimize steric hindrance, and a perfluorophenylazide (ATFbA) group as the photo-reactive crosslinker.
The perfluorophenylazide group offers distinct advantages over traditional aryl azides. The fluorine atoms stabilize the nitrene intermediate formed upon photolysis, which suppresses intramolecular rearrangement and leads to higher cross-linking efficiency with target proteins.[1] This results in a greater yield of specifically labeled targets. This document provides detailed protocols for utilizing the this compound probe for the identification of protein binding partners in both in vitro (cell lysate) and in situ (live cell) experiments, followed by enrichment and analysis.
Chemical Structure and Reaction Mechanism
The this compound probe is designed for efficient photoaffinity labeling and subsequent target identification.
Caption: Structure of this compound and its photoactivation.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from photoaffinity labeling experiments. The specific values will vary depending on the probe, target protein, and experimental conditions.
| Parameter | Description | Example Value Range | Reference |
| Binding Affinity (Kd) | Dissociation constant of the non-covalent interaction between the probe and the target protein before UV irradiation. | 10 nM - 10 µM | [2] |
| Labeling Efficiency | The percentage of target protein that is covalently labeled by the photoaffinity probe upon UV irradiation. | 5% - 30% | [3] |
| IC50 / Ki | The concentration of a competitor that inhibits 50% of the photoaffinity labeling, or the inhibition constant, respectively. These values help to demonstrate the specificity of the labeling. | Varies by competitor | [2] |
| Click Chemistry Yield | The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a reporter tag (e.g., biotin-alkyne) to an alkyne-modified photo-labeled protein. | 30% - 50% |
Experimental Protocols
Protocol 1: Photoaffinity Labeling in Cell Lysate
This protocol is suitable for identifying targets of a compound in a complex protein mixture.
Materials:
-
Cell lysate
-
This compound probe
-
Competitor compound (optional, for specificity control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
UV lamp (e.g., 365 nm)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Incubation with Photoaffinity Probe:
-
Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).
-
Add the this compound probe to the lysate at a final concentration typically in the low micromolar range. Optimize the concentration based on the expected affinity of the probe for its target.
-
For competition experiments, pre-incubate the lysate with a 50- to 100-fold excess of a non-photoreactive competitor for 30 minutes before adding the probe.[4]
-
Incubate the samples for 1 hour at 4°C with gentle rotation to allow for binding of the probe to its target.
-
-
UV Irradiation:
-
Transfer the samples to a suitable container for UV irradiation (e.g., a petri dish or a microplate with the lid removed).
-
Place the samples on ice and irradiate with a UV lamp (e.g., 365 nm) for 10-30 minutes. The optimal irradiation time and distance from the light source should be determined empirically.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose or magnetic beads to the irradiated lysate.
-
Incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
2x with RIPA buffer without SDS
-
1x with 1M KCl
-
1x with 0.1M Na2CO3
-
1x with 2M Urea in 10mM Tris-HCl pH 8.0
-
3x with 10mM Tris-HCl pH 8.0
-
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Identify specific bands of interest that are present in the probe-treated sample but reduced or absent in the competitor-treated sample.
-
Excise the protein bands of interest for identification by mass spectrometry.
-
Protocol 2: Photoaffinity Labeling in Live Cells
This protocol is used to identify the targets of a compound in a more physiologically relevant context.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound probe
-
Competitor compound (optional)
-
Ice-cold PBS
-
UV lamp (e.g., 360 nm)
-
Cell scraper (for adherent cells)
-
Lysis buffer, protease inhibitors, streptavidin beads, and analysis reagents as in Protocol 1.
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency (e.g., 80-90%).
-
Replace the culture medium with fresh, serum-free medium containing the this compound probe at the desired final concentration.
-
For competition experiments, pre-treat cells with an excess of the competitor compound before adding the probe.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C to allow for probe uptake and binding.
-
-
UV Irradiation:
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Add a thin layer of ice-cold PBS to the cells.
-
Place the culture plates on ice and irradiate with a UV lamp (e.g., 360 nm) for 10 minutes at 4°C. Ensure the lid is removed for efficient irradiation.
-
-
Cell Lysis and Enrichment:
-
After irradiation, lyse the cells directly in the plate or after harvesting.
-
Proceed with the enrichment of biotinylated proteins using streptavidin beads as described in Protocol 1, steps 4 and 5.
-
-
Analysis:
-
Analyze the enriched proteins by SDS-PAGE, Western blotting, and mass spectrometry as described in Protocol 1.
-
Experimental Workflow Diagram
Caption: General workflow for photoaffinity labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live Cell Imaging with Biotin-teg-atfba
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-teg-atfba in live cell imaging applications. This compound is a versatile chemical probe that enables the labeling and visualization of specific biomolecules in their native cellular environment.
Introduction
This compound is a trifunctional molecule designed for advanced live-cell labeling and imaging. It incorporates three key chemical moieties:
-
Biotin: A small vitamin with an exceptionally high affinity for streptavidin, enabling robust and specific detection.
-
TEG (Triethylene Glycol) Spacer: A flexible, hydrophilic spacer that minimizes steric hindrance between the biotin tag and the target molecule, ensuring efficient binding of streptavidin.
-
ATFBA (Azidotetrafluorobenzoyl): A versatile chemical group containing both a photo-activatable perfluorophenylazide and a terminal azide. The azide group allows for covalent labeling of target molecules via "click chemistry," while the perfluorophenylazide group can be used for photo-crosslinking to interacting partners.
This unique combination of features makes this compound a powerful tool for a variety of live-cell imaging applications, particularly for pulse-chase experiments to study the dynamics of newly synthesized proteins or other biomolecules.
Principle of Application
The primary application of this compound in live cell imaging involves a two-step labeling and detection strategy. First, target biomolecules are metabolically or enzymatically labeled with a complementary chemical group, typically a terminal alkyne. Subsequently, the azide group of this compound is covalently attached to the alkyne-modified target via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. Finally, the biotinylated target is visualized by incubating the cells with a fluorescently-conjugated streptavidin.
Data Presentation
The following tables provide representative quantitative data for the use of this compound in live cell imaging experiments. Optimal conditions may vary depending on the cell type, target molecule, and specific experimental setup.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| Alkyne-modified precursor (e.g., L-Azidohomoalanine for protein synthesis) | 10-50 mM in DMSO or PBS | 25-100 µM | Optimize for cell type and metabolic activity. |
| This compound | 1-10 mM in DMSO | 10-50 µM | Higher concentrations may increase background. |
| Copper (II) Sulfate (for CuAAC) | 100 mM in H₂O | 100-500 µM | Prepare fresh. |
| Copper ligand (e.g., THPTA) | 500 mM in H₂O | 500-2500 µM | Use at a 5:1 molar ratio to Copper (II) Sulfate. |
| Reducing Agent (e.g., Sodium Ascorbate for CuAAC) | 1 M in H₂O | 1-5 mM | Prepare fresh. |
| Fluorescently-labeled Streptavidin | 1-2 mg/mL in PBS | 1-5 µg/mL | Choose a fluorophore compatible with your imaging setup. |
Table 2: Typical Incubation Times and Conditions
| Experimental Step | Incubation Time | Temperature | Notes |
| Metabolic labeling with alkyne precursor | 1-4 hours | 37°C | Longer times may be needed for low-abundance targets. |
| Cell fixation (optional, for endpoint assays) | 15 minutes | Room Temperature | Use 4% paraformaldehyde in PBS. |
| Cell permeabilization (if required) | 10 minutes | Room Temperature | Use 0.1-0.5% Triton X-100 in PBS. |
| Click chemistry reaction (CuAAC) | 30-60 minutes | Room Temperature | Protect from light. |
| Washing post-click reaction | 3 x 5 minutes | Room Temperature | Use PBS with 0.05% Tween-20. |
| Streptavidin incubation | 30-60 minutes | Room Temperature | Protect from light. |
| Washing post-streptavidin incubation | 3 x 5 minutes | Room Temperature | Use PBS. |
| Live cell imaging | Immediate | 37°C | Use an appropriate live-cell imaging medium. |
Experimental Protocols
Protocol 1: Labeling and Imaging of Newly Synthesized Proteins in Live Cells
This protocol describes the use of this compound to visualize newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Phosphate Buffered Saline (PBS)
-
Live Cell Imaging Solution
Procedure:
-
Metabolic Labeling:
-
Wash cells once with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with 25-100 µM AHA and incubate for 1-4 hours at 37°C to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization (Optional Endpoint Assay):
-
For endpoint assays, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order:
-
885 µL PBS
-
5 µL of 10 mM this compound stock (final concentration: 50 µM)
-
10 µL of 100 mM CuSO₄ stock (final concentration: 1 mM)
-
50 µL of 50 mM THPTA stock (final concentration: 2.5 mM)
-
50 µL of 100 mM Sodium Ascorbate stock (final concentration: 5 mM)
-
-
Remove the medium from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Streptavidin Staining:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Dilute the fluorescently-labeled streptavidin to a final concentration of 1-5 µg/mL in PBS.
-
Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
For live-cell imaging, replace the PBS with a suitable Live Cell Imaging Solution.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Applications of Biotin-TEG-ATFBA in Proteomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-TEG-ATFBA is a versatile, trifunctional chemical probe designed for advanced proteomics applications, particularly in the fields of target identification, drug discovery, and the characterization of protein-protein interactions. This reagent integrates three key functionalities onto a single molecule:
-
A Photoreactive Group (Perfluorophenylazide - ATFBA): Upon activation with UV light, the perfluorophenylazide (ATFBA) moiety forms a highly reactive nitrene intermediate. This intermediate rapidly and non-selectively forms covalent bonds with nearby molecules, including the amino acid residues of interacting proteins. This "photo-affinity labeling" allows for the capture of both high and low-affinity binding partners.
-
A Biotin Affinity Tag: The biotin group exhibits an exceptionally strong and specific interaction with streptavidin. This property is leveraged for the highly efficient enrichment of probe-labeled proteins from complex biological samples, such as cell lysates, using streptavidin-conjugated beads.
-
An Azide Handle for Click Chemistry: The terminal azide group enables the covalent attachment of various reporter molecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), a set of bio-orthogonal reactions collectively known as "click chemistry". This modularity allows for the introduction of fluorophores for imaging or other analytical tags.
The triethylene glycol (TEG) spacer enhances the solubility of the probe in aqueous buffers and extends the reach of the functional groups, minimizing steric hindrance.
Core Applications in Proteomics
The unique combination of features in this compound makes it a powerful tool for several cutting-edge proteomics workflows:
-
Photo-Affinity Labeling (PAL) for Target Deconvolution: PAL is a powerful technique for identifying the cellular targets of small molecules or drug candidates. A pharmacophore of interest can be conjugated to this compound (or a similar probe lacking the biotin and azide). The resulting conjugate is then incubated with live cells or cell lysates. Upon UV irradiation, the probe covalently cross-links to its binding partners. Subsequent enrichment of biotinylated proteins and identification by mass spectrometry reveals the target proteins.
-
Activity-Based Protein Profiling (ABPP): ABPP is a chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems. While this compound is not a classic ABPP probe with a reactive "warhead" for a specific enzyme class, its photoreactive group can be used to label proteins in a conformation- or activity-dependent manner, for instance, by designing a probe that preferentially binds to the active state of a protein.
-
Mapping Protein-Protein Interactions: The photoreactive nature of the ATFBA group can be exploited to "freeze" transient or weak protein-protein interactions. When a bait protein is tagged with a molecule that includes the this compound probe, UV activation will lead to the cross-linking of nearby interacting proteins. These interacting partners can then be identified by mass spectrometry.
Experimental Protocols
Protocol 1: Target Identification using Photo-Affinity Labeling and Quantitative Proteomics (SILAC)
This protocol outlines a general workflow for identifying the protein targets of a small molecule of interest (SMI) using this compound in combination with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative analysis.
Materials:
-
This compound probe conjugated to the SMI of interest.
-
Cell culture reagents and SILAC media ("light" and "heavy").
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and an alkyne-biotin tag if the probe only contains the photoreactive group and azide).
-
Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and Triton X-100).
-
Elution buffer (e.g., buffer containing biotin to compete for binding to streptavidin, or on-bead digestion).
-
Reagents for in-solution or on-bead tryptic digestion.
-
Mass spectrometer (e.g., LTQ-Orbitrap).
Procedure:
-
Cell Culture and SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium (containing normal arginine and lysine), and the other in "heavy" medium (containing stable isotope-labeled arginine and lysine, e.g., 13C6, 15N4-Arg and 13C6, 15N2-Lys).
-
Ensure complete incorporation of the heavy amino acids (typically after 5-6 cell doublings).
-
-
Probe Incubation and Competition:
-
Heavy Cells (Control): Treat the "heavy" labeled cells with the this compound-SMI probe and an excess of the unconjugated SMI. The unconjugated SMI will compete for binding to the specific targets, reducing the labeling of these proteins by the probe.
-
Light Cells (Experiment): Treat the "light" labeled cells with the this compound-SMI probe only.
-
-
Photo-Crosslinking:
-
Irradiate both cell populations with UV light (typically 365 nm) on ice for a specified period (e.g., 15-30 minutes) to induce covalent cross-linking of the probe to interacting proteins.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate.
-
-
Click Chemistry (if applicable):
-
This step is necessary if a probe with an alkyne handle is used in conjunction with an azide-biotin tag. If using this compound directly, this step can be skipped.
-
Combine the "light" and "heavy" lysates in a 1:1 protein ratio.
-
Perform the CuAAC reaction by adding copper(II) sulfate, a reducing agent, and the alkyne-biotin tag.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the combined lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads. A common method is on-bead digestion, where trypsin is added directly to the beads to digest the proteins into peptides. This minimizes elution bias.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify and quantify the peptides. The SILAC ratios (light/heavy) for each identified protein are calculated.
-
True targets of the SMI will be enriched in the "light" sample and will therefore exhibit a high light/heavy ratio. Non-specific binders will have a ratio close to 1.
-
Quantitative Data Presentation
The following table is an illustrative example of quantitative proteomics data that could be obtained from the SILAC experiment described above. The data would typically be presented in a table format, allowing for easy comparison of protein enrichment between the experimental and control conditions.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (L/H) | -log10(p-value) | Function |
| P06733 | APP | Amyloid-beta precursor protein | 8.2 | 4.5 | Neuronal function, implicated in Alzheimer's disease |
| Q13547 | SQSTM1 | Sequestosome-1 | 7.5 | 4.2 | Autophagy, signaling |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 6.8 | 3.9 | Signal transduction |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.2 | 0.5 | Tumor suppressor |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.3 | Cytoskeleton |
| P08670 | VIM | Vimentin | 0.9 | 0.2 | Intermediate filament |
Note: This is representative data. Actual results will vary depending on the specific experiment.
Visualizing Experimental Workflows
Graphviz diagrams can be used to clearly illustrate the experimental workflows.
Photo-Affinity Labeling Workflow
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-TEG-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," for the biotinylation of an alkyne-modified molecule using Biotin-TEG-Azide. This method is widely employed for the specific and efficient labeling of biomolecules in various applications, including proteomics, drug discovery, and diagnostics.
The following protocols are based on established methodologies for CuAAC bioconjugation.[1][2][3][4][5] The specific alkyne-bearing probe "Biotin-teg-atfba" mentioned in the query is not readily identifiable in the scientific literature. Therefore, this protocol will utilize a representative aromatic alkyne-containing molecule, 4-ethynylphenylalanine, as a model substrate. Researchers should adapt the protocol based on the specific characteristics of their alkyne-modified molecule of interest.
Overview of the CuAAC Reaction
The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage. This bioorthogonal reaction is catalyzed by copper(I) and can be performed in aqueous buffers, making it ideal for modifying sensitive biological molecules. The use of a triethylene glycol (TEG) spacer in the Biotin-TEG-Azide reagent enhances its solubility in aqueous media and minimizes steric hindrance, facilitating efficient biotinylation.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Alkyne-modified protein/peptide | In-house preparation or custom synthesis | - |
| Biotin-TEG-Azide | BroadPharm | BP-22337 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | UFC801024 |
| Streptavidin-Agarose Resin | Thermo Fisher Scientific | 20347 |
Experimental Protocols
-
Alkyne-Modified Molecule (1 mM): Dissolve the alkyne-modified protein or peptide in PBS (pH 7.4) to a final concentration of 1 mM. If solubility is an issue, a small amount of a co-solvent like DMSO can be used. Store at -20°C or -80°C.
-
Biotin-TEG-Azide (10 mM): Dissolve Biotin-TEG-Azide in DMSO to a final concentration of 10 mM. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in deionized water to a final concentration of 50 mM. Store at room temperature.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 100 mM immediately before use. This solution is prone to oxidation.
-
THPTA (50 mM): Dissolve THPTA in deionized water to a final concentration of 50 mM. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst. Store at -20°C.
-
TBTA (10 mM): Dissolve TBTA in DMSO to a final concentration of 10 mM. TBTA is another effective Cu(I)-stabilizing ligand, particularly for reactions with lower aqueous content. Store at -20°C.
This protocol is optimized for a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction scales.
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM in PBS (pH 7.4).
-
Add the Biotin-TEG-Azide stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the alkyne).
-
Prepare the catalyst premix in a separate tube. Add the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For a final CuSO₄ concentration of 1 mM, you would add 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 5 µL of 100 mM stock).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by techniques such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
For protein samples, unincorporated reagents can be removed using centrifugal filters (e.g., Amicon® Ultra) with a molecular weight cutoff appropriate for the protein of interest.
-
Add the quenched reaction mixture to the centrifugal filter unit.
-
Add PBS to bring the volume up to the filter's capacity.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Repeat the wash step with PBS two more times.
-
Recover the purified biotinylated protein in a clean tube.
Successful biotinylation can be confirmed by various methods:
-
Western Blot: Separate the reaction mixture by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate.
-
Mass Spectrometry: Analyze the purified product to confirm the mass shift corresponding to the addition of the Biotin-TEG-Azide moiety.
-
Affinity Purification: Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated protein, followed by elution and analysis.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors including reactant concentrations, catalyst system, and reaction time. The following tables provide typical ranges for these parameters and expected outcomes based on literature data for similar bioconjugation reactions.
Table 1: Typical Reaction Conditions for CuAAC Biotinylation
| Parameter | Recommended Range | Notes |
| Alkyne-Molecule Concentration | 10 µM - 1 mM | Lower concentrations may require longer reaction times or higher catalyst loading. |
| Biotin-TEG-Azide Concentration | 1.5 - 10 molar excess over alkyne | Higher excess can drive the reaction to completion but may require more extensive purification. |
| CuSO₄ Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but also risk protein damage. |
| Ligand (THPTA/TBTA) Concentration | 5 molar excess over CuSO₄ | The ligand protects the biomolecule from oxidative damage and enhances the reaction rate. |
| Sodium Ascorbate Concentration | 5 - 10 molar excess over CuSO₄ | A fresh solution is crucial for efficient reduction of Cu(II) to the active Cu(I) state. |
| Reaction Temperature | 4°C - 37°C | Room temperature is often sufficient. Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 1 - 16 hours | Monitor reaction progress to determine the optimal time. |
| pH | 7.0 - 8.0 | Tris-based buffers should be avoided as they can chelate copper ions. |
Table 2: Expected Outcomes and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| Low Biotinylation Yield | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper ligand-to-copper ratio. |
| Low reactant concentration | Increase the concentration of the limiting reagent or the reaction time. | |
| Steric hindrance | Consider a longer spacer arm on the azide or alkyne reagent. | |
| Protein Precipitation | High copper concentration | Reduce the CuSO₄ concentration and ensure a sufficient excess of ligand. |
| Unfavorable buffer conditions | Optimize buffer composition and pH. Avoid Tris buffers. | |
| Non-specific Labeling | Side reactions | Degas solutions to minimize oxidation. Consider using a copper-free click chemistry alternative if possible. |
Visualizations
Activity-based protein profiling is a powerful application of CuAAC for identifying active enzymes in complex biological samples.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using CuAAC.
Biotinylation via CuAAC can be used to develop chemical probes to study signaling pathways like the ERK/MAPK pathway, which is crucial in cell proliferation, differentiation, and survival.
Caption: Simplified overview of the ERK/MAPK signaling cascade.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Biotin-teg-atfba
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-teg-atfba in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This powerful and bioorthogonal click chemistry technique enables the efficient and specific biotinylation of biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
Introduction to SPAAC and this compound
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction between a cyclooctyne and an azide, proceeding rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[1] This makes SPAAC an ideal tool for labeling and modifying biomolecules in living cells and complex biological systems.
This compound is a click chemistry reagent featuring a biotin molecule for detection and purification, a tetraethylene glycol (TEG) spacer to minimize steric hindrance, and a tetrafluorophenylazide (atfba) group for the cycloaddition reaction.[2][3] The perfluorinated aromatic azide moiety enhances the reactivity of the azide, facilitating efficient ligation with strained cyclooctynes such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[2][3]
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.
-
High Specificity: The azide and cyclooctyne groups react selectively with each other, avoiding side reactions with other functional groups found in biological systems.
-
Favorable Kinetics: The reaction is driven by the ring strain of the cyclooctyne, leading to rapid and efficient bond formation.
-
Stability: The resulting triazole linkage is highly stable.
Applications of this compound in SPAAC
The versatility of SPAAC using this compound allows for a multitude of applications in biological research and drug development:
-
Metabolic Labeling and Profiling: Introduction of azide-modified metabolic precursors into cells allows for the biotinylation of newly synthesized proteins, glycans, or other biomolecules for subsequent detection, enrichment, and analysis.
-
Protein Labeling and Bioconjugation: Site-specific introduction of a cyclooctyne-bearing unnatural amino acid into a protein of interest enables its selective biotinylation with this compound. This is valuable for studying protein-protein interactions, protein localization, and for the development of antibody-drug conjugates.
-
Cell Surface Engineering and Imaging: Labeling of cell surface molecules with azides, followed by reaction with a this compound conjugate, allows for the attachment of various functionalities for imaging or therapeutic purposes.
-
Immobilization of Biomolecules: Covalent and site-specific attachment of proteins or other biomolecules to surfaces functionalized with cyclooctynes enables the development of biosensors, microarrays, and affinity purification systems.
Quantitative Data for SPAAC Reactions
The efficiency of a SPAAC reaction is influenced by the specific cyclooctyne and azide pairing, as well as reaction conditions. The following tables summarize typical concentrations and reaction times for SPAAC-based labeling experiments. Note that these are general guidelines, and optimization may be required for specific applications.
| Application | Azide-Modified Biomolecule | Cyclooctyne Reagent | Typical Concentration | Incubation Time |
| Metabolic Glycan Labeling | Azido-sugars (e.g., Ac₄ManNAz) | DBCO-Fluorophore/Biotin | 20-50 µM | 15-60 minutes |
| Metabolic Protein Labeling | L-azidohomoalanine (AHA) | DIBO/DBCO-Fluorophore/Biotin | 5-50 µM | 10-60 minutes |
| Site-Specific Protein Labeling | Azide-containing unnatural amino acid | Strained cyclooctyne-dye | 1-25 µM | 5-30 minutes |
| Nanoparticle Conjugation | Azide-labeled cells | DBCO-functionalized nanoparticles | Varies | 30 minutes - 2 hours |
Table 1: General concentration ranges and incubation times for various SPAAC applications. These values are starting points and should be optimized for each specific experimental setup. Data adapted from.
| Cyclooctyne | Relative Reactivity | Key Features |
| DBCO (Dibenzocyclooctyne) | High | Widely used, commercially available with various functionalities. |
| BCN (Bicyclo[6.1.0]nonyne) | High | Highly reactive and stable. |
| DIBO (Dibenzocyclooctynol) | Very High | One of the fastest reacting cyclooctynes. |
Table 2: Comparison of commonly used cyclooctynes in SPAAC reactions.
Experimental Protocols
The following are detailed protocols for common applications of SPAAC using an azide-biotin reagent like this compound.
Protocol 1: Metabolic Labeling and Biotinylation of Cell Surface Glycoproteins
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by biotinylation using this compound for subsequent detection or enrichment.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
DMSO (anhydrous)
-
Streptavidin-conjugated fluorophore (for imaging) or streptavidin beads (for enrichment)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar.
-
-
SPAAC Reaction (Biotinylation):
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Wash the cells twice with warm PBS.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove unreacted this compound.
-
-
Downstream Processing:
-
For Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a streptavidin-conjugated fluorophore in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS and mount for fluorescence microscopy.
-
-
For Enrichment:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated glycoproteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).
-
-
Protocol 2: Biotinylation of a Cyclooctyne-Modified Protein
This protocol outlines the procedure for biotinylating a purified protein that has been engineered to contain a cyclooctyne-bearing unnatural amino acid.
Materials:
-
Purified protein containing a DBCO or BCN moiety (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Determine the concentration of the cyclooctyne-modified protein.
-
In a microcentrifuge tube, combine the protein solution with a 5-10 fold molar excess of this compound. The final concentration of DMSO in the reaction should be kept below 5% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted this compound by size-exclusion chromatography or dialysis.
-
Collect the fractions containing the biotinylated protein.
-
-
Characterization:
-
Confirm the biotinylation of the protein using techniques such as SDS-PAGE with streptavidin-HRP blot, mass spectrometry, or a gel-shift assay with streptavidin.
-
Visualizations
The following diagrams illustrate the key principles and workflows described in these application notes.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Workflow for Metabolic Labeling and Biotinylation of Glycoproteins.
Caption: Workflow for SPAAC-Mediated Protein Immobilization.
References
Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-TEG-ATFBA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-TEG-ATFBA, a trifunctional reagent for the selective labeling and subsequent analysis of cell surface proteins. This reagent incorporates a biotin moiety for affinity purification, a photo-activatable perfluorophenylazide (ATFBA) group for covalent crosslinking, and an azide group for click chemistry applications, offering a versatile tool for cell surface proteome research.
Introduction
This compound is a powerful tool for the covalent labeling of cell surface proteins. Its unique structure allows for a multi-pronged approach to studying the cell surface proteome. The core features of this reagent include:
-
Biotin: Enables the highly specific and strong binding to streptavidin- or avidin-conjugated supports, facilitating the enrichment and purification of labeled proteins.
-
Triethylene Glycol (TEG) Spacer: A hydrophilic spacer arm that reduces steric hindrance between the biotin and the labeled protein, improving accessibility for streptavidin binding.
-
Azido-Tetrafluorobenzoyl (ATFBA): A photo-activatable crosslinking group. Upon exposure to UV light, the perfluorophenylazide group forms a highly reactive nitrene intermediate that can covalently bind to proximal molecules by inserting into C-H, N-H, and O-H bonds. This allows for the capture of transient and stable protein interactions on the cell surface.
-
Azide: A functional group that enables "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the secondary labeling of biotinylated proteins with reporter molecules such as fluorophores or other tags.
Principle of Photo-Affinity Labeling
The labeling process with this compound involves the non-specific covalent attachment to cell surface proteins upon photo-activation. The perfluorophenylazide group is inert in the dark but forms a highly reactive nitrene upon UV irradiation. This nitrene can then form a covalent bond with amino acid residues on the surface of nearby proteins.
Caption: Photo-activation and covalent labeling mechanism of this compound.
Experimental Workflow
A typical experimental workflow for labeling and analyzing cell surface proteins using this compound involves several key steps, from cell preparation to data analysis.
Caption: General experimental workflow for cell surface protein labeling.
Protocols
Protocol 1: Photo-Affinity Labeling of Cell Surface Proteins on Adherent Cells
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Adherent cells cultured in appropriate plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching buffer (e.g., 10 mM Tris-HCl, pH 7.5 in PBS)
-
UV lamp (e.g., 365 nm)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
Procedure:
-
Cell Preparation:
-
Grow adherent cells to the desired confluency (e.g., 80-90%).
-
Wash the cells twice with ice-cold PBS to remove media components.
-
-
Labeling:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-500 µM) in ice-cold PBS.
-
Add the labeling solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 15-30 minutes in the dark to allow the reagent to access the cell surface.
-
-
UV Crosslinking:
-
Place the cell culture plate on a cold block or on ice.
-
Irradiate the cells with a UV lamp at the appropriate wavelength (e.g., 365 nm) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.
-
-
Quenching:
-
Remove the labeling solution.
-
Wash the cells twice with ice-cold quenching buffer to stop the reaction.
-
-
Cell Lysis:
-
Add ice-cold cell lysis buffer to the plate and incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Affinity Purification:
-
Equilibrate the streptavidin beads with lysis buffer.
-
Add the protein lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a high concentration of free biotin (e.g., 2-10 mM) for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Two-Step Labeling using Click Chemistry
This protocol utilizes the azide functionality of this compound for secondary labeling with a reporter molecule containing an alkyne group (e.g., a fluorescent dye).
Materials (in addition to Protocol 1):
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 488)
-
Click chemistry reaction components (e.g., for CuAAC: copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA).
Procedure:
-
Follow steps 1-5 from Protocol 1 to obtain the cell lysate containing the biotin-azide labeled proteins.
-
Click Reaction:
-
To the cell lysate, add the alkyne-functionalized reporter molecule.
-
Add the click chemistry reaction components according to the manufacturer's instructions.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Proceed with steps 6 and 7 from Protocol 1 for affinity purification and analysis. The eluted proteins will now be labeled with both biotin and the reporter molecule.
Data Presentation and Optimization
The efficiency of labeling with this compound is dependent on several experimental parameters that should be optimized for each cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 µM - 500 µM | Higher concentrations may increase labeling efficiency but can also lead to higher background. Titration is recommended. |
| UV Wavelength | 254 - 365 nm | Longer wavelengths (e.g., 365 nm) are generally less damaging to cells. |
| UV Irradiation Time | 5 - 20 minutes | Longer exposure can increase crosslinking but may also cause cell damage. |
| Cell Density | 70-90% confluency | Optimal cell density ensures sufficient protein targets without overcrowding. |
| Incubation Temperature | 4°C | Performing the labeling on ice minimizes endocytosis of the reagent and cell surface proteins. |
Signaling Pathway Analysis
Once cell surface proteins are identified, their involvement in signaling pathways can be investigated. For example, if a labeled protein is a receptor, its downstream signaling cascade can be mapped.
Caption: Example of a signaling pathway involving a labeled receptor.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient reagent concentration. | Increase the concentration of this compound. |
| Inefficient UV crosslinking. | Optimize UV irradiation time and distance. Ensure the UV lamp is functioning correctly. | |
| Reagent degradation. | Prepare fresh stock solutions of this compound in anhydrous DMSO. | |
| High Background | Non-specific binding to beads. | Increase the number and stringency of washes after affinity purification. |
| Intracellular protein labeling. | Ensure all steps are performed at 4°C to minimize endocytosis. Use a membrane-impermeable quenching agent. | |
| Cell Death | Excessive UV exposure. | Reduce UV irradiation time or use a longer wavelength. |
| Reagent toxicity. | Perform a cell viability assay with different concentrations of this compound. |
Application Notes and Protocols for Identifying Transient Protein Interactions with Biotin-TEG-ATFBA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-TEG-ATFBA, a trifunctional, photo-activatable crosslinking reagent, for the identification and characterization of transient protein-protein interactions (PPIs). The protocols outlined below offer a step-by-step methodology for capturing fleeting interactions, enriching the resulting complexes, and identifying the interacting partners using mass spectrometry.
Introduction to this compound
This compound is a powerful tool for chemical biology and proteomics, designed to stabilize and identify transient protein interactions. Its unique trifunctional architecture comprises:
-
A Photo-Reactive Group (Perfluorophenylazide - ATFBA): This moiety remains inert until activated by UV light. Upon photo-activation, it forms a highly reactive nitrene intermediate that can non-selectively form covalent bonds with amino acid residues in close proximity, effectively "trapping" interacting proteins.[1][2] This temporal control is crucial for capturing interactions that occur at specific moments.
-
A Biotin Affinity Tag: The biotin group provides a high-affinity handle for the efficient enrichment of crosslinked protein complexes using streptavidin- or avidin-conjugated beads.[3][4] The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, ensuring high specificity and recovery of crosslinked species.[5]
-
A Triethyleneglycol (TEG) Spacer: This flexible spacer arm minimizes steric hindrance between the biotin tag and the interacting proteins, facilitating efficient capture of the biotinylated complexes.
-
An Azide Group: This functional group provides an additional layer of versatility, allowing for the use of "click chemistry" for downstream applications. The azide can react with alkyne-modified reporters or resins for alternative enrichment strategies or for the attachment of fluorescent dyes for imaging.
The combination of these features makes this compound an ideal reagent for studying the dynamic nature of protein interactomes, which is of paramount importance in understanding cellular signaling pathways and for the development of novel therapeutics.
Principle of the Method
The experimental workflow for identifying transient protein interactions with this compound involves a multi-step process. Initially, a "bait" protein of interest is incubated with a complex protein mixture (e.g., cell lysate) containing potential "prey" interacting partners in the presence of this compound. The mixture is then exposed to UV light to activate the perfluorophenylazide group, leading to the covalent crosslinking of the bait protein to its transient interactors. Subsequently, the biotinylated protein complexes are captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched proteins are eluted, digested, and identified by mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), can be employed to discern specific interactors from non-specific background proteins and to quantify changes in interactions under different conditions.
Visualization of the Workflow and Chemistry
References
- 1. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Label-free quantification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Biotin-TEG-ATFbA Workflow in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) and the identification of drug targets are pivotal in biological research and pharmaceutical development. Chemical proteomics, utilizing specialized reagents coupled with mass spectrometry, offers a powerful approach to capture and identify these interactions within a native cellular environment. Biotin-TEG-ATFbA is a trifunctional chemical probe designed for such advanced proteomic workflows. This reagent incorporates:
-
A photo-activatable perfluorophenylazide (ATFbA) group for covalent crosslinking to interacting proteins upon UV activation. This group forms a highly stable azene intermediate that can undergo insertion and addition reactions.[1][2]
-
A biotin tag for the efficient enrichment of crosslinked proteins or peptides using streptavidin-based affinity purification.
-
A triethylene glycol (TEG) spacer to minimize steric hindrance between the biotin moiety and the target protein, facilitating effective capture.
-
An azide group , enabling "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for further functionalization if required.[1][2]
These application notes provide a detailed workflow for utilizing this compound to identify protein-protein interactions or drug-target engagement, from experimental design to mass spectrometry data analysis.
Principle of the Workflow
The this compound workflow is designed to identify proteins in close proximity to a protein of interest (or a small molecule conjugated to the probe). The core principle involves three main stages:
-
In-situ Crosslinking: A bait protein or a small molecule functionalized with this compound is introduced into a biological system (e.g., cell lysate or intact cells). Upon UV irradiation, the ATFbA group is activated, forming a reactive nitrene that covalently crosslinks to nearby interacting proteins ("prey").
-
Enrichment of Crosslinked Complexes: The biotin tag on the probe allows for the specific and high-affinity capture of the bait-prey complexes using streptavidin-conjugated beads, while non-crosslinked proteins are washed away.
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides, which are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of prey proteins provides insights into the interaction partners of the bait.
Experimental Protocols
Protocol 1: Photo-Crosslinking in Cell Lysate
This protocol describes the use of this compound to identify interaction partners of a purified bait protein in a cell lysate.
Materials:
-
This compound reagent
-
Purified bait protein
-
Cell lysate from control and experimental conditions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and Triton X-100)
-
Elution buffer (e.g., buffer containing 2 mM biotin, 1% SDS)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
UV lamp (365 nm)
Procedure:
-
Preparation of Bait-Probe Conjugate: If the bait is a small molecule, it should be chemically conjugated to the this compound probe. If the bait is a protein, the probe can be introduced to interact non-covalently with its partners.
-
Incubation: Mix the purified bait protein (with or without the conjugated probe) with the cell lysate. Incubate in the dark at 4°C for 1-2 hours to allow for the formation of protein complexes.
-
UV Photo-Crosslinking: Place the sample on ice and expose it to UV light (365 nm) for 15-60 minutes. The optimal duration should be empirically determined to maximize crosslinking while minimizing protein damage.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule to consume any unreacted probe.
-
Protein Digestion (Peptide-Level Enrichment): Following the principles of the DiDBiT (Direct Detection of Biotin-containing Tags) strategy, proteins are digested prior to enrichment to improve the detection of biotinylated peptides.[3]
-
Reduce the protein disulfide bonds with DTT or TCEP.
-
Alkylate the resulting free thiols with IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide mixture with pre-washed streptavidin magnetic beads at 4°C for 4 hours with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides. A series of washes with buffers containing detergents is recommended.
-
-
Elution: Elute the biotinylated peptides from the streptavidin beads by boiling in a buffer containing 1% SDS and 2 mM biotin at 100°C for 15 minutes. Repeat the elution and combine the supernatants.
-
Sample Preparation for LC-MS/MS: Desalt the eluted peptides using C18 spin columns before analysis.
Protocol 2: LC-MS/MS Analysis
Procedure:
-
Chromatographic Separation: Separate the desalted peptides using a nano-flow liquid chromatography system with a C18 reversed-phase column. A gradient of increasing acetonitrile concentration is used to elute the peptides.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
-
Acquire full MS scans in the Orbitrap.
-
Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra in the Orbitrap or a linear ion trap.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
Specify the biotin modification on lysine residues as a variable modification in the search parameters.
-
Perform quantitative analysis to compare the abundance of identified proteins between the experimental and control samples.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to allow for easy comparison. The following table is a representative example of how to summarize quantitative results from a this compound experiment comparing a bait-protein sample to a negative control.
Table 1: Representative Quantitative Proteomics Data
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Bait/Control) | p-value | Unique Peptides Identified |
| P02768 | ALB | Serum albumin | 0.15 | 0.89 | 25 |
| P60709 | ACTB | Actin, cytoplasmic 1 | -0.23 | 0.75 | 18 |
| Q9Y6Q9 | MAPK1 | Mitogen-activated protein kinase 1 | 4.58 | 0.001 | 12 |
| P27361 | STAT3 | Signal transducer and activator of transcription 3 | 3.91 | 0.005 | 9 |
| P31749 | HSPA8 | Heat shock cognate 71 kDa protein | 0.55 | 0.62 | 21 |
| Q13153 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 3.21 | 0.011 | 7 |
In this hypothetical example, MAPK1, STAT3, and PIK3R1 are identified as potential interaction partners of the bait protein due to their significant enrichment (high Log2 Fold Change) and statistical significance (low p-value) compared to the negative control.
Mandatory Visualizations
This compound Workflow Diagram
Caption: Workflow for identifying protein interactions using this compound.
Signaling Pathway Example: Bait Interacting with MAPK Pathway
Caption: Hypothetical interactions of a bait protein with key signaling molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-teg-atfba Concentration for Efficient Labeling
Welcome to the technical support center for Biotin-teg-atfba. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for efficient labeling of biomolecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile biotinylation reagent with a dual-functional design. It comprises a biotin moiety for detection or purification, a triethylene glycol (TEG) spacer to minimize steric hindrance, and a tetrafluorophenylazide (TFPA) group.[1] The TFPA group is photo-reactive, allowing for covalent labeling of target molecules upon UV irradiation. Additionally, the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for specific conjugation to alkyne-modified molecules.[2][3] This dual functionality makes it suitable for a wide range of applications, including photoaffinity labeling to identify protein-protein interactions and targeted bioconjugation.[4][5]
Q2: What are the advantages of using a TEG spacer in this reagent?
The triethylene glycol (TEG) spacer is a flexible, hydrophilic linker that extends the biotin moiety away from the labeled molecule. This increased distance helps to minimize steric hindrance, which can otherwise interfere with the binding of biotin to avidin or streptavidin. The hydrophilic nature of the TEG spacer also helps to reduce non-specific binding and aggregation of the labeled molecule.
Q3: How do I choose between the photo-labeling and click chemistry functionalities of this compound?
The choice of labeling strategy depends on your experimental goals.
-
Photo-labeling is ideal for identifying interaction partners in a complex mixture. The highly reactive nitrene generated upon UV activation can form a covalent bond with nearby molecules in a non-specific manner, capturing transient interactions.
-
Click chemistry is used for the specific and stable conjugation of this compound to a molecule that has been pre-functionalized with an alkyne group. This method is highly efficient and bio-orthogonal, meaning it does not interfere with native biological processes.
Q4: What is the difference between CuAAC and SPAAC for click chemistry?
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. While very effective, the copper catalyst can be toxic to living cells.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a "copper-free" click chemistry reaction. It utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts with the azide without the need for a metal catalyst. This makes SPAAC ideal for applications in living systems where copper toxicity is a concern.
Troubleshooting Guides
Photo-Labeling with this compound
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling efficiency | Insufficient UV irradiation (time or intensity). | Increase the UV irradiation time or use a lamp with higher intensity. Ensure the UV source is at the optimal wavelength for activating the perfluorophenylazide group (typically around 254-365 nm). |
| Quenching of the reactive nitrene. | Ensure the reaction buffer is free of nucleophiles such as Tris or sodium azide, which can react with and quench the nitrene intermediate. | |
| Low concentration of this compound. | Increase the molar excess of this compound to the target molecule. See the recommended starting concentrations in the tables below. | |
| High background or non-specific labeling | Over-irradiation leading to non-specific cross-linking. | Reduce the UV irradiation time. Titrate the duration of UV exposure to find the optimal balance between labeling efficiency and background. |
| Hydrophobic interactions of the reagent. | Include a non-ionic detergent (e.g., 0.01% Tween-20) in the reaction and wash buffers to minimize non-specific binding. | |
| Precipitation of the labeled protein | Over-modification of the protein. | Reduce the molar excess of this compound or the reaction time. High levels of biotinylation can alter the solubility of some proteins. |
Click Chemistry with this compound
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation (CuAAC) | Inactive copper(I) catalyst. | Prepare the sodium ascorbate solution fresh and ensure the copper(II) salt is fully dissolved. Consider using a copper-stabilizing ligand like THPTA or TBTA to protect the copper(I) from oxidation. |
| Presence of copper chelators. | Ensure the reaction buffer does not contain chelating agents like EDTA, which will sequester the copper catalyst. | |
| Low or no conjugation (SPAAC) | Low reactivity of the strained alkyne. | Increase the concentration of the reactants or the reaction time. If possible, consider using a more reactive cyclooctyne derivative. |
| Incompatible buffer. | The choice of buffer can influence SPAAC reaction rates. Consider screening different buffer systems (e.g., PBS, HEPES) to find the optimal conditions for your specific molecules. | |
| Degradation of the biomolecule (CuAAC) | Oxidative damage from reactive oxygen species. | Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a copper-stabilizing ligand can also help to minimize oxidative damage. |
Data Presentation
Recommended Starting Concentrations for Photo-Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 200 µM | The optimal concentration is dependent on the target molecule's concentration and may require titration. |
| Molar Excess (Reagent:Target) | 10:1 to 100:1 | Start with a 20:1 molar excess and optimize as needed. |
| Target Molecule Concentration | 1 - 50 µM | Higher concentrations of the target molecule generally lead to higher labeling efficiency. |
| UV Irradiation Time | 5 - 30 minutes | This is highly dependent on the UV lamp intensity and distance from the sample. Optimization is critical. |
Recommended Starting Concentrations for Click Chemistry (CuAAC)
| Parameter | Recommended Concentration | Notes |
| This compound (Azide) | 50 - 200 µM | |
| Alkyne-modified Molecule | 50 - 200 µM | A 1:1 to 1.5:1 molar ratio of azide to alkyne is recommended. |
| Copper(II) Sulfate | 50 - 100 µM | |
| Sodium Ascorbate | 500 µM - 2.5 mM | Use a 5- to 10-fold molar excess over copper(II). Prepare fresh. |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | A 5-fold molar excess over copper(II) is recommended to stabilize the catalyst and protect the biomolecule. |
Recommended Starting Concentrations for Click Chemistry (SPAAC)
| Parameter | Recommended Concentration | Notes |
| This compound (Azide) | 50 - 200 µM | |
| Strained Alkyne (e.g., DBCO) | 50 - 250 µM | A slight molar excess (1.1 to 1.5 equivalents) of the strained alkyne is often used. |
| Reaction Time | 1 - 12 hours | Reaction times are typically longer than CuAAC and depend on the reactivity of the specific strained alkyne used. |
Experimental Protocols
Protocol 1: Photo-Labeling of a Protein with this compound
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Prepare the Reaction Mixture:
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In a UV-transparent microcentrifuge tube or a well of a microplate, combine your target protein (at a final concentration of 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).
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Add this compound from a stock solution in DMSO to achieve a final concentration of 200 µM (20-fold molar excess). The final concentration of DMSO should not exceed 5%.
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Include a "no UV" control sample that is treated identically but not exposed to UV light.
-
-
UV Irradiation:
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Place the reaction mixture on ice or in a cooling block.
-
Irradiate the sample with a UV lamp (e.g., 365 nm) for 15 minutes. The optimal time and distance from the lamp should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
After irradiation, the reaction can be quenched by adding a scavenger for the reactive nitrene, such as a buffer containing Tris, although this is often not necessary as the nitrene is short-lived.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Analysis of Labeling:
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Confirm biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
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Protocol 2: CuAAC-Mediated Labeling with this compound
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Prepare Stock Solutions:
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This compound (10 mM in DMSO).
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Alkyne-modified molecule (10 mM in a compatible solvent).
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Copper(II) sulfate (20 mM in water).
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THPTA ligand (100 mM in water).
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Sodium ascorbate (100 mM in water, prepare fresh).
-
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Set up the Reaction:
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In a microcentrifuge tube, add the alkyne-modified molecule to your reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
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Add this compound to a final concentration of 120 µM.
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In a separate tube, premix the copper(II) sulfate and THPTA ligand to form the catalyst complex.
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Add the copper/ligand complex to the reaction mixture to a final copper concentration of 100 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the biotinylated product to remove the catalyst and excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity purification.
-
-
Analysis:
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Analyze the final product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
-
Mandatory Visualization
Caption: Dual reaction pathways of this compound.
Caption: General experimental workflow for labeling.
Caption: Troubleshooting decision tree for low labeling.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biologiachile.cl [biologiachile.cl]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in photoaffinity labeling experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with photoaffinity labeling (PAL) experiments, particularly concerning low labeling yield.
Troubleshooting Guide: Low Yield in Photoaffinity Labeling
Low yield of the desired labeled protein is a frequent issue in PAL experiments. The following table summarizes common causes and provides recommended solutions to enhance your experimental outcome.
| Potential Issue | Possible Causes | Recommended Solutions |
| Probe-Related Issues | Low probe affinity or specificity: The photoaffinity probe does not bind strongly or selectively to the target protein.[1] | - Validate Probe Affinity: Confirm that the probe retains high affinity for the target, comparable to the parent molecule.[1] - Optimize Probe Design: Adjust the linker length between the pharmacophore, photoreactive group, and reporter tag to avoid steric hindrance.[1] - Perform Competition Experiments: Use an excess of the unlabeled parent compound to demonstrate specific binding; a decrease in labeling indicates specificity.[1][2] |
| Probe instability: The probe may be sensitive to light, temperature, or certain buffer components. | - Proper Storage: Store the probe in the dark at low temperatures. - Fresh Preparation: Prepare probe solutions immediately before use. - Buffer Compatibility: Avoid reducing agents like DTT or BME if using aryl azide probes, as they can reduce the azide group. | |
| Suboptimal probe concentration: The concentration of the probe may be too low for effective labeling or too high, leading to non-specific binding. | - Titrate Probe Concentration: Perform experiments with a range of probe concentrations to find the optimal balance between labeling efficiency and non-specific binding. | |
| UV Crosslinking Issues | Inefficient photoactivation: The UV light source may not be optimal for the chosen photoreactive group. | - Verify UV Lamp Output: Ensure the wavelength and intensity of the UV lamp are appropriate for your photoprobe (e.g., < 300 nm for some aryl azides, ~350 nm for diazirines and benzophenones). - Optimize Irradiation Time and Intensity: Increase the UV exposure time or intensity incrementally, while being cautious of potential protein damage. |
| Quenching of the reactive species: Components in the buffer can quench the highly reactive nitrene or carbene intermediates. | - Minimize Quenching Agents: Reduce the concentration of potential quenching agents (e.g., thiols) in the labeling buffer where possible. | |
| Protein damage from UV exposure: Prolonged or high-intensity UV irradiation can lead to protein degradation. | - Use Longer Wavelengths: Employ photoprobes that can be activated at longer wavelengths (e.g., >300 nm) to minimize protein damage. - Minimize Irradiation Time: Optimize for the shortest possible UV exposure that still provides sufficient labeling. | |
| Sample & Buffer Issues | Low target protein concentration: The amount of the target protein in the sample may be insufficient. | - Enrich Target Protein: If possible, use partially purified protein fractions or systems with overexpressed target protein. - Increase Total Protein Amount: Start with a larger amount of cell lysate or tissue homogenate. |
| Presence of highly abundant, non-specific binding proteins: "Sticky" proteins can bind the probe non-specifically, reducing the amount available for the target. | - Pre-clearing: Incubate the sample with beads or resin to remove known non-specifically binding proteins before adding the probe. - Blocking Agents: Add blocking agents like BSA or non-ionic detergents (e.g., Tween-20) to the buffer to reduce non-specific interactions. | |
| Downstream Analysis Issues | Inefficient enrichment of labeled proteins: The affinity purification step may not be capturing the biotinylated or otherwise tagged protein effectively. | - Optimize Binding Conditions: Ensure optimal pH, salt concentration, and incubation time for the binding of the tagged protein to the affinity resin (e.g., streptavidin beads). - Sufficient Washing: Perform extensive washing of the beads to remove non-specifically bound proteins. |
| Low recovery from affinity resin: Elution of the labeled protein from the affinity resin might be incomplete. | - Optimize Elution: Test different elution conditions (e.g., pH, denaturants, competitive elution). For the strong biotin-streptavidin interaction, on-bead digestion with a protease is a common strategy. | |
| Difficulty in detecting the labeled protein: The amount of labeled protein may be below the detection limit of the analytical method (e.g., Western blot, mass spectrometry). | - Use a More Sensitive Detection Method: Consider using a more sensitive fluorescent tag or switching to mass spectrometry-based detection. - Concentrate the Sample: Concentrate the eluate before analysis. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right photoreactive group for my experiment?
A1: The choice of photoreactive group (e.g., aryl azide, diazirine, benzophenone) depends on several factors.
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Aryl azides are relatively small and easy to synthesize but often require shorter UV wavelengths (<300 nm), which can potentially damage proteins, and their reactive nitrene intermediates can have longer half-lives, potentially increasing non-specific labeling.
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Diazirines , particularly trifluoromethylphenyl diazirines, are highly photoreactive, can be activated at longer wavelengths (~350 nm), and their resulting carbenes have very short half-lives, leading to more specific labeling at the binding site. They are generally considered a good choice for many applications.
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Benzophenones are stable, can be activated at longer wavelengths (~350 nm), and can be repeatedly photoactivated. However, they are bulkier, which might interfere with binding, and may require longer irradiation times, potentially increasing non-specific labeling.
Q2: What are the essential control experiments I should perform?
A2: To ensure the validity of your photoaffinity labeling results, the following controls are crucial:
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No UV Control: A sample that is incubated with the probe but not exposed to UV light. This control helps to identify any non-covalent or non-photoinducible binding.
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No Probe Control: A sample that is subjected to the entire experimental procedure, including UV irradiation, but without the addition of the photoaffinity probe. This helps to identify background signals from your detection method.
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Competition Experiment: A sample that is pre-incubated with an excess (e.g., 10-100 fold) of the unlabeled parent molecule before the addition of the photoaffinity probe. A significant reduction in the labeling of your target protein in the presence of the competitor demonstrates the specificity of the interaction.
Q3: My probe has a biotin tag. What is the best way to perform the downstream analysis?
A3: For biotin-tagged probes, the typical downstream workflow involves enrichment using streptavidin-coated beads. After cell lysis (for in-cell labeling), the lysate is incubated with the streptavidin beads to capture the biotinylated proteins. This is followed by extensive washing of the beads to remove non-specifically bound proteins. For analysis, you can either elute the bound proteins from the beads or perform an on-bead digestion with a protease like trypsin for subsequent mass spectrometry analysis.
Q4: How can I minimize non-specific binding?
A4: Minimizing non-specific binding is critical for obtaining clean and interpretable results. Here are several strategies:
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Optimize Probe Concentration: Use the lowest effective concentration of your probe.
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Include Blocking Agents: Add BSA or non-ionic detergents like Tween-20 to your buffers.
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Pre-clear Lysates: Before adding the probe, incubate your cell lysate with beads to remove proteins that are known to bind non-specifically.
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Competition Experiments: As mentioned earlier, these are essential to distinguish specific from non-specific interactions.
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Optimize UV Exposure: Use the shortest possible irradiation time that still yields sufficient labeling of the target to minimize the chance of the reactive intermediate diffusing and labeling non-target proteins.
Experimental Workflows & Protocols
General Photoaffinity Labeling Workflow
Caption: General workflow for a photoaffinity labeling experiment.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in PAL experiments.
Detailed Experimental Protocol: In-Cell Photoaffinity Labeling with a Biotinylated Probe
This protocol provides a general framework. Specific parameters such as probe concentration, incubation times, and UV exposure should be optimized for each experimental system.
1. Cell Culture and Treatment
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Seed and culture cells to the desired confluency in appropriate culture plates.
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Wash the cells once with phosphate-buffered saline (PBS).
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Incubate the cells with the photoaffinity probe at the optimized concentration in serum-free media for the determined time (e.g., 1-4 hours) at 37°C.
-
Control: For competition experiments, pre-incubate a separate plate of cells with a 10-100 fold excess of the unlabeled parent compound for 30-60 minutes before adding the photoaffinity probe.
-
2. UV Crosslinking
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Place the cell culture plate on ice.
-
Remove the media and wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to the cells.
-
Irradiate the cells with UV light at the appropriate wavelength (e.g., 365 nm) for the optimized duration (e.g., 5-30 minutes) at a fixed distance from the light source.
-
Control: A "No UV" plate should be handled identically but kept in the dark.
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3. Cell Lysis and Protein Extraction
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After irradiation, aspirate the PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the proteome) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).
4. Affinity Purification of Labeled Proteins
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Equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer.
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Incubate the cell lysate with the equilibrated streptavidin beads overnight at 4°C with gentle rotation. The amount of beads and lysate will depend on the expected yield and bead capacity.
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Pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
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Twice with lysis buffer.
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Once with a high-salt buffer (e.g., lysis buffer with 1 M NaCl).
-
Once with a low-salt buffer.
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Twice with PBS.
-
5. Elution or On-Bead Digestion
-
For Western Blot Analysis (Elution):
-
Resuspend the beads in 2X SDS-PAGE loading buffer.
-
Boil at 95-100°C for 10 minutes to elute the proteins.
-
Separate the supernatant from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the protein of interest or an anti-biotin antibody.
-
-
For Mass Spectrometry Analysis (On-Bead Digestion):
-
Wash the beads with an appropriate digestion buffer (e.g., ammonium bicarbonate).
-
Resuspend the beads in digestion buffer containing a reducing agent (e.g., DTT) and incubate.
-
Alkylate with an alkylating agent (e.g., iodoacetamide).
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Add trypsin and incubate overnight at 37°C.
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Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
-
References
Optimizing UV Crosslinking of Biotin-teg-atfba: A Technical Support Guide
Welcome to our technical support center dedicated to optimizing UV crosslinking conditions for Biotin-teg-atfba. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure successful and reproducible crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Biotin-triethyleneglycol-azidotetrafluorobenzylamine) is a photo-reactive biotinylating reagent. It contains a tetrafluorophenyl azide (TFPA) group that, upon exposure to UV light, forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond by inserting into active C-H or N-H bonds of nearby molecules, effectively "crosslinking" the biotin moiety to the target.[1][2][3][4] The triethylene glycol (TEG) spacer is a hydrophilic linker that helps to improve the solubility of the reagent and the resulting biotinylated molecule, reducing the potential for aggregation.[2]
Q2: What is the optimal UV wavelength for activating this compound?
A2: The optimal UV wavelength for activating the tetrafluorophenyl azide (TFPA) moiety of this compound is in the range of 300-370 nm, with a peak activation at approximately 320 nm. Using longer wavelength UV light (e.g., 365 nm) is generally recommended over shorter wavelengths (e.g., 254 nm) to minimize potential damage to proteins and nucleic acids.
Q3: What type of buffer should I use for the crosslinking reaction?
A3: It is critical to use an amine-free buffer, as primary amines (present in buffers like Tris or glycine) will compete with the target molecule for reaction with the activated nitrene. Recommended buffers include phosphate-buffered saline (PBS) at a pH range of 7-8.
Q4: Can I store unused, dissolved this compound solution?
A4: No, it is not recommended to store stock solutions of this compound. The reagent is sensitive to moisture and can hydrolyze over time, leading to reduced activity. Always prepare fresh solutions of the reagent in a suitable dry organic solvent like DMSO or DMF immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crosslinking Efficiency | 1. Suboptimal UV Exposure: Incorrect wavelength, insufficient energy dose, or excessive distance from the UV source. | 1. Optimize UV Conditions: Use a UV lamp with an output in the 300-370 nm range (peak at 320 nm). Ensure the sample is placed as close to the UV source as is practical. Perform a titration of UV exposure time or energy to determine the optimal dose for your specific setup. Keep the sample cool during irradiation to prevent heat-related damage. |
| 2. Inactive Reagent: The this compound may have hydrolyzed due to improper storage or use of old, pre-dissolved reagent. | 2. Use Fresh Reagent: Always prepare a fresh solution of this compound immediately before your experiment. | |
| 3. Incompatible Buffer: Presence of primary amines (e.g., Tris, glycine) or reducing agents (e.g., DTT, β-mercaptoethanol) in the reaction buffer. | 3. Use Appropriate Buffer: Switch to an amine-free buffer such as PBS at a pH between 7 and 8. Ensure that no reducing agents are present, as they can inactivate the azide group. | |
| 4. Low Reagent Concentration: Insufficient molar excess of this compound relative to the target molecule. | 4. Optimize Reagent Concentration: Perform a concentration titration to find the optimal molar ratio of the crosslinker to your target molecule. | |
| Non-Specific Crosslinking | 1. Over-Crosslinking: Excessive UV exposure time or energy, or too high a concentration of the crosslinking reagent. | 1. Titrate UV Exposure and Reagent Concentration: Reduce the UV irradiation time or energy dose. Lower the concentration of this compound used in the reaction. |
| 2. Reactive Species Lifetime: The generated nitrene is highly reactive and may react with buffer components or other non-target molecules if the intended target is not in close proximity. | 2. Optimize Reaction Conditions: Ensure that the binding partners are in a stable complex before initiating UV crosslinking. Consider including a scavenger molecule in the buffer if non-specific binding to other components is a major issue. | |
| Precipitation of Labeled Molecule | 1. Hydrophobicity: The addition of the biotin label can sometimes decrease the solubility of the target molecule. | 1. Utilize the TEG Spacer: The TEG spacer in this compound is designed to be hydrophilic and reduce aggregation. If precipitation is still an issue, consider further optimization of buffer conditions, such as the inclusion of mild, non-ionic detergents. |
| 2. Over-Labeling: A high degree of biotinylation can alter the protein's properties and lead to precipitation. | 2. Reduce the Molar Ratio of Reagent: Lower the concentration of this compound to decrease the number of biotin labels incorporated per target molecule. |
Experimental Protocols
General Protocol for Biotinylating Proteins with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and experimental goals.
-
Prepare the Protein Sample:
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Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
If the protein solution contains any primary amines or reducing agents, they must be removed by dialysis or buffer exchange prior to the reaction.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
-
Incubation:
-
Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice. Protect the reaction from light during this step.
-
-
UV Crosslinking:
-
Place the reaction vessel on ice to keep the sample cool.
-
Expose the sample to a UV lamp with a wavelength between 300-370 nm. The distance from the lamp to the sample should be minimized.
-
The optimal irradiation time will depend on the intensity of the UV lamp and should be determined experimentally. A starting point could be 5-15 minutes.
-
-
Removal of Excess Reagent:
-
After UV irradiation, remove the unreacted this compound using a desalting column or dialysis.
-
-
Analysis of Biotinylation:
-
The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
-
Quantitative Data Summary
| Parameter | Recommended Condition |
| UV Activation Wavelength | 300 - 370 nm (Peak at 320 nm) |
| Recommended Buffer | Amine-free buffers (e.g., PBS) |
| Recommended pH | 7 - 8 |
| Reagent Solvent | Anhydrous DMSO or DMF |
| Reagent Storage | Store desiccated at 4°C; prepare solutions fresh |
Visualizing the Workflow and Logic
Caption: A flowchart of the experimental workflow for UV crosslinking.
Caption: A decision tree for troubleshooting poor crosslinking results.
Caption: The mechanism of photo-activated crosslinking with this compound.
References
Technical Support Center: Quenching Unreacted Biotin-TEG-ATFBA
This guide provides detailed information, troubleshooting advice, and protocols for effectively quenching unreacted Biotin-TEG-ATFBA in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reactive group?
This compound is a click chemistry labeling reagent.[1][2][3] It consists of three main parts:
-
Biotin: A vitamin used for affinity labeling, which binds with extremely high affinity to streptavidin.
-
TEG (Triethylene Glycol): A spacer arm that improves solubility and reduces steric hindrance.[4][5]
-
ATFBA (Azido-tetrafluorobenzylamine): This portion contains the reactive group, which is a perfluorophenylazide.
The azide group allows this reagent to participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne groups (like DBCO or BCN). It can also form a highly reactive nitrene intermediate upon photolysis (exposure to UV light).
Q2: Why is it essential to quench unreacted this compound?
After your labeling reaction is complete, any unreacted this compound will remain in the solution. If not removed or deactivated, the reactive azide group on this excess reagent can bind non-specifically to other molecules in subsequent experimental steps. This leads to high background signals, reduced assay sensitivity, and potentially inaccurate results. Quenching effectively "caps" this reactive group, rendering the excess reagent inert.
Q3: What are the recommended quenching agents for this compound?
The most effective method to quench the unreacted azide is to add a small molecule containing a strained alkyne, such as a cyclooctyne. This leverages the same highly efficient click chemistry reaction used for labeling. Ideal quenching agents are small, water-soluble, and highly reactive towards azides.
Recommended Quenching Agents:
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DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) derivatives: Small molecules containing these strained alkynes react rapidly and specifically with azides via SPAAC without the need for a copper catalyst. Examples include DBCO-amine or BCN-amine.
Q4: How does the quenching reaction work?
The quenching process utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The quenching agent (e.g., a DBCO-containing molecule) has a highly strained triple bond. This strain is the driving force for a rapid and specific reaction with the azide group on the excess this compound. The reaction forms a stable, inert triazole ring, effectively deactivating the biotinylation reagent.
Q5: Are there alternatives to quenching?
Yes. If the introduction of a quenching agent and its resulting adduct is undesirable for your downstream applications, you can physically remove the unreacted this compound from the solution. This is typically done using methods that separate molecules based on size.
Common Purification Methods:
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Size-Exclusion Chromatography (SEC): Methods like gel filtration or spin desalting columns are highly effective at separating larger, biotinylated proteins from smaller, unreacted biotin reagents.
-
Dialysis: This technique uses a semi-permeable membrane to remove small molecules from a solution containing larger biomolecules like proteins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in downstream assays (e.g., Western Blot, ELISA) | Incomplete quenching of unreacted this compound. | • Increase the molar excess of the quenching agent (e.g., from 10-fold to 50-fold excess over the initial biotin reagent).• Increase the incubation time for the quenching reaction.• Follow the quenching step with a purification method like a spin desalting column to remove all small molecules. |
| Insufficient removal of unreacted reagent after purification. | • Ensure the chosen purification method (e.g., SEC column) has the appropriate molecular weight cutoff to separate your biomolecule from the small biotin reagent (MW ≈ 664 g/mol ).• Perform an additional purification step. | |
| Low signal or loss of biotinylated protein | The biomolecule of interest was lost during the purification step. | • Check the manufacturer's instructions for your SEC or dialysis device to ensure it is appropriate for the size of your protein.• Analyze the flow-through or dialysate to see if your protein was inadvertently discarded. |
| The initial biotinylation reaction was inefficient. | • Optimize the labeling reaction conditions (pH, temperature, time, molar ratio of biotin reagent to target molecule).• Ensure your reaction buffer is free of substances that could interfere with the click chemistry reaction. |
Quantitative Data Summary
The optimal quenching conditions should be determined empirically for each specific application. The following table provides general guidelines for using strained alkyne-based quenching agents.
| Quenching Strategy | Recommended Molar Excess | Typical Reaction Time | Pros | Cons |
| Strained Alkyne (e.g., DBCO-Amine) | 10- to 50-fold molar excess over the initial amount of this compound | 30-60 minutes at room temperature | • Fast and highly specific reaction.• No catalyst required.• Forms a stable, inert product. | • Introduces an additional small molecule adduct into the solution. |
| Purification (e.g., SEC / Desalting Column) | N/A | 5-10 minutes (for spin columns) | • Completely removes excess reagent without adding new chemicals.• Ideal for sensitive downstream applications (e.g., mass spectrometry). | • Potential for sample dilution or minor loss of protein product. |
Experimental Protocols
Protocol 1: Quenching with a Strained Alkyne (DBCO-Amine)
This protocol describes the deactivation of unreacted this compound using a DBCO-containing small molecule.
Materials:
-
Biotinylation reaction mixture containing your biomolecule and unreacted this compound.
-
Quenching Agent Stock Solution: DBCO-amine (or similar strained alkyne) dissolved in an appropriate solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Reaction buffer (e.g., PBS, HEPES).
Methodology:
-
Complete Biotinylation: Perform your biotinylation reaction according to your established protocol.
-
Calculate Quencher Amount: Determine the initial moles of this compound added to your reaction. Calculate the volume of Quenching Agent Stock Solution needed to achieve a 20-fold molar excess.
-
Add Quenching Agent: Add the calculated volume of the DBCO-amine stock solution to the biotinylation reaction mixture.
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Incubate: Mix gently and incubate the reaction for 30-60 minutes at room temperature.
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Proceed to Downstream Steps: The quenched solution can now be used for downstream applications. For highly sensitive applications, further purification via size-exclusion chromatography (Protocol 2) is recommended to remove the quenched biotin adduct and excess quencher.
Protocol 2: Removal of Unreacted Reagent via Spin Desalting Column
This protocol is an alternative to chemical quenching and is used to purify the biotinylated biomolecule.
Materials:
-
Quenched or un-quenched biotinylation reaction mixture.
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Spin Desalting Column with a molecular weight cutoff (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for most proteins).
-
Desired storage buffer (e.g., PBS).
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Collection tubes.
Methodology:
-
Prepare the Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate: Equilibrate the column by adding your desired storage buffer and centrifuging. Repeat this step 2-3 times to ensure the original storage solution is completely replaced.
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Load Sample: Apply the biotinylation reaction mixture to the top center of the compacted resin bed.
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Elute Conjugate: Place the column in a new collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your purified, biotinylated biomolecule, while the small-molecule biotin reagent, salts, and (if used) quenching agent will be retained in the column resin.
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Store Purified Product: The purified protein is now ready for use or storage.
Visualizations
References
Improving the solubility of Biotin-teg-atfba in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Biotin-teg-atfba, a photoactivatable biotinylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as EZ-Link™ TFPA-PEG3-Biotin, is a click chemistry and photoactivatable labeling reagent.[1][2] It is designed to biotinylate molecules, particularly those that may lack common functional groups for standard conjugation chemistries. The key components of its structure are:
-
Biotin: A vitamin with a very high affinity for streptavidin and avidin, enabling detection, purification, and immobilization.
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TEG (triethylene glycol) spacer: A hydrophilic spacer that helps to improve the water solubility of the labeled molecule and reduces steric hindrance, allowing for better binding of biotin to streptavidin.
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ATFBA (tetrafluorophenyl azide): A photoactivatable group that, upon exposure to UV light, forms a nitrene intermediate which can then covalently bind to nearby molecules.
It is commonly used for applications such as labeling cell surface proteins.
Q2: How do I dissolve this compound? It is not dissolving in my aqueous buffer.
This compound has limited solubility in aqueous buffers alone. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous reaction buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Q3: What is the recommended procedure for preparing a working solution of this compound?
It is crucial to prepare the solution immediately before use, as the tetrafluorophenyl (TFP) functional group is sensitive to moisture and can hydrolyze, rendering it non-reactive. Do not prepare and store stock solutions.
Experimental Protocol: Preparation of this compound Working Solution
-
Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
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Prepare Initial Stock Solution: Dissolve the required amount of this compound in anhydrous DMSO or DMF.
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Dilute into Aqueous Buffer: Immediately before your experiment, dilute the stock solution into your final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., protein stability, cell viability). A final DMSO concentration of 1-5% is generally well-tolerated in many biological systems, but this should be empirically determined.
Q4: What buffer conditions are optimal for using this compound?
The photoactivation and subsequent labeling reaction are pH-sensitive.
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Optimal pH: The photoactivation of the aryl azide group is most efficient in a pH range of 7-8.
-
Conditions to Avoid: Acidic pH and the presence of reducing agents can inactivate the aryl azide.
-
Incompatible Buffers: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated reagent. Phosphate-buffered saline (PBS) is a suitable alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation of the target molecule. | Inactive Reagent: The TFP moiety may have hydrolyzed due to moisture exposure. | Always allow the reagent vial to reach room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not store stock solutions. |
| Incorrect Buffer Composition: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the labeling reaction. | Use a buffer free of primary amines, such as PBS. If necessary, perform a buffer exchange for your sample before adding the biotinylation reagent. | |
| Suboptimal pH: The reaction was performed outside the optimal pH range of 7-8. Acidic conditions can inactivate the aryl azide. | Adjust the pH of your reaction buffer to be within the 7-8 range. | |
| Insufficient UV Activation: The duration or intensity of the UV light exposure was inadequate. | Ensure you are using a UV lamp that irradiates in the range of 300-370nm. The optimal wavelength for photoactivation is around 320nm. You may need to optimize the exposure time for your specific experimental setup. | |
| Precipitation of the labeled protein after biotinylation. | Hydrophobicity: The biotin label can increase the hydrophobicity of the target protein, leading to aggregation. | The TEG spacer in this compound is designed to be hydrophilic to minimize this issue. However, if precipitation occurs, you may need to optimize the molar excess of the biotinylation reagent to reduce the number of biotin labels per protein molecule. |
| High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing the protein to precipitate. | Minimize the volume of the organic stock solution added to your aqueous buffer. A final concentration of 1-5% is a good starting point, but the tolerance of your specific protein may vary. |
Data Summary
Solvent Compatibility for Stock Solutions
| Solvent | Recommendation | Notes |
| DMSO (Dimethyl sulfoxide) | Highly Recommended | Use anhydrous grade. Prepare fresh for each use. |
| DMF (Dimethylformamide) | Recommended | Use anhydrous grade. Prepare fresh for each use. |
| Aqueous Buffers (e.g., PBS) | Not Recommended for Stock | Sparingly soluble. Use for final reaction mixture after dilution from an organic stock. |
Recommended Reaction Conditions
| Parameter | Recommended Range/Condition | Reason |
| pH | 7.0 - 8.0 | Optimal for photoactivation of the aryl azide. |
| Buffer Type | Amine-free (e.g., PBS) | Primary amines (Tris, glycine) will compete in the reaction. |
| Additives to Avoid | Reducing agents | Can inactivate the aryl azide group. |
| UV Activation Wavelength | 300 - 370 nm (Optimal ~320 nm) | Required to activate the tetrafluorophenyl azide group for covalent bond formation. |
Visual Guides
References
Biotin-teg-atfba stability and proper storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Biotin-TEG-ATFBA. Here you will find guidance on stability, storage, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. The recommended conditions are summarized in the table below.[1] It is critical to protect the compound from light and moisture.
Q2: How stable is this compound in different forms?
A2: The stability of this compound depends on whether it is in solid form or dissolved in a solvent. For optimal performance, it is recommended to use freshly prepared solutions. If storage of a solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What are the potential degradation pathways for this compound?
A3: this compound has several functional groups that can be susceptible to degradation if not handled properly. The tetrafluorophenyl azide (ATFBA) group is light-sensitive and can be activated by UV light to form a reactive nitrene. The azide group itself can be reduced by certain chemical reagents. To prevent degradation, it is imperative to protect the compound from light and avoid strong reducing agents.
Q4: Can I reuse a solution of this compound that has been frozen and thawed multiple times?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to the degradation of the compound and reduce its reactivity in conjugation experiments. Aliquoting the stock solution into single-use vials is the best practice.
Data Presentation: Stability and Storage
| Form | Storage Temperature | Stability Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 years[1] | Store in a tightly sealed, desiccated container, protected from light. |
| In Solvent | -80°C | 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use an appropriate anhydrous solvent. |
| -20°C | 1 month[1] | Less ideal than -80°C for long-term storage. Prone to faster degradation. | |
| Shipping | Room Temperature | Short-term | Should be transferred to recommended storage conditions upon receipt. |
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Degraded this compound: Improper storage or expired reagent. 2. Suboptimal Reaction pH: pH can affect the reactivity of the target molecule. 3. Presence of Competing Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris, glycine) can compete with the target. 4. Insufficient Incubation Time or Temperature. | 1. Use a fresh vial of this compound that has been stored correctly. 2. Perform a pH optimization screen for your specific reaction. 3. Use a non-amine-containing buffer such as PBS or HEPES. 4. Optimize incubation time and temperature according to your experimental protocol. |
| High Background Signal | 1. Non-specific Binding: The ATFBA moiety can be hydrophobic, leading to non-specific interactions. 2. Endogenous Biotin: Some tissues and cells have high levels of endogenous biotin. 3. Premature Activation of ATFBA: Exposure to light can cause the azide to react non-specifically. | 1. Increase the stringency of wash steps and use appropriate blocking agents (e.g., BSA). 2. Incorporate an endogenous biotin blocking step in your protocol. 3. Perform all steps with the reagent in the dark or under amber light conditions. |
| Low Signal in Downstream Detection with Streptavidin | 1. Inefficient Conjugation: See "Low or No Conjugation Yield". 2. Steric Hindrance: The biotin may not be accessible to the streptavidin. 3. Degradation of Biotinylated Product: Improper storage of the final conjugate. | 1. Troubleshoot the conjugation reaction first. 2. The TEG spacer is designed to minimize this, but if the issue persists, consider a longer spacer. 3. Store the purified biotinylated molecule in appropriate buffers and at recommended temperatures, avoiding freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound Solution
Objective: To determine the stability of a this compound solution under specific storage conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF)
-
LC-MS system
-
Temperature-controlled storage units (-20°C and -80°C)
-
Amber vials
Methodology:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration.
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Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., -20°C and -80°C).
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Establish a time-zero analysis by immediately running an aliquot on the LC-MS to determine the initial purity and concentration.
-
Store the aliquots at their respective temperatures.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
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Allow the aliquot to equilibrate to room temperature before analysis.
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Analyze the sample by LC-MS to determine the purity of this compound.
-
Compare the purity at each time point to the time-zero sample to assess degradation.
Visualizations
References
Minimizing off-target effects of Biotin-teg-atfba
Welcome to the technical support center for Biotin-teg-atfba. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe used in various biological applications, particularly for activity-based protein profiling (ABPP) and target identification.[1][2] It is a click chemistry reagent that contains three key components: a biotin tag for affinity purification, a triethylene glycol (TEG) spacer to reduce steric hindrance, and a photo-reactive perfluorophenylazide (PFPA) group.[3][4][5] Upon exposure to UV light, the PFPA group forms a highly reactive nitrene intermediate that can covalently bind to nearby proteins and other biomolecules.
Q2: What are the primary causes of off-target effects with this compound?
A2: Off-target effects with this compound can arise from several factors:
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Non-specific binding of the probe: The inherent stickiness of the biotin tag or the aryl azide group can lead to non-specific interactions with proteins.
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Reaction with highly abundant, non-target proteins: The reactive nitrene generated upon photoactivation can react with any protein in its immediate vicinity, leading to the labeling of highly abundant proteins that are not the intended target.
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Endogenous biotin interference: Many tissues and cells contain endogenous biotinylated proteins that can be co-purified with the probe-labeled targets, leading to false positives.
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Suboptimal experimental conditions: Factors such as probe concentration, UV exposure time, and insufficient washing can all contribute to increased off-target binding.
Q3: How can I be sure that the interactions I am observing are specific to my target?
A3: Validating the specificity of your probe's interactions is crucial. Key strategies include:
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Competitive Inhibition Assay: Pre-incubating your sample with an unlabeled version of your molecule of interest (without the biotin tag) should reduce the signal from your biotinylated probe, confirming that they are competing for the same binding site.
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Use of a Negative Control Probe: A structurally similar but inactive version of your probe is essential. This control should not bind to the intended target but will help identify off-targets that bind non-specifically to the probe's scaffold.
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Orthogonal Validation Methods: Confirm your findings using alternative techniques such as Western blotting, immunoprecipitation, or cellular thermal shift assays (CETSA).
Troubleshooting Guides
High Background or Non-Specific Binding
High background can obscure true positive signals. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Titrate the this compound concentration to find the optimal balance between on-target labeling and background signal. |
| Insufficient blocking. | Increase the concentration and/or incubation time of your blocking agent (e.g., BSA, non-fat dry milk). Ensure your blocking agent is biotin-free. |
| Inadequate washing steps. | Increase the number and duration of wash steps after probe incubation and after streptavidin enrichment. Use stringent wash buffers containing detergents (e.g., Tween-20, Triton X-100). |
| Non-specific binding to streptavidin beads. | Pre-clear your lysate with streptavidin beads before adding your biotinylated probe. Block the streptavidin beads with free biotin before eluting your captured proteins. |
| Hydrophobic interactions. | The addition of non-ionic detergents or increasing the salt concentration in your buffers can help to disrupt non-specific hydrophobic interactions. |
Endogenous Biotin Interference
Endogenous biotin can lead to the purification of non-target proteins. Here are strategies to mitigate this issue.
| Problem | Solutions |
| High levels of endogenous biotinylated proteins. | Avidin/Streptavidin Blocking: Pre-incubate your sample with free avidin or streptavidin to block endogenous biotin before adding your biotinylated probe. Subsequently, block with free biotin to saturate the avidin/streptavidin. |
| Pre-clearing: Incubate your cell lysate with streptavidin-coated beads to deplete endogenous biotinylated proteins before adding your probe. | |
| Pre-hybridization of Antibodies: If using a biotin-streptavidin detection system in downstream applications like Western blotting, pre-incubating the biotinylated secondary antibody with the streptavidin conjugate can suppress endogenous biotin binding. |
Experimental Protocols
Protocol 1: Competitive Inhibition Assay to Validate On-Target Engagement
This protocol is designed to confirm that this compound is binding to its intended target.
Materials:
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Cell lysate or purified protein preparation
-
This compound
-
Unlabeled competitor compound (structurally related to the targeting moiety of the probe)
-
Streptavidin-coated magnetic beads
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Wash buffers (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., SDS-PAGE sample buffer with excess free biotin)
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UV lamp (365 nm)
Procedure:
-
Preparation: Aliquot your cell lysate into two sets of tubes: "Competition" and "No Competition".
-
Competition Step: To the "Competition" tubes, add the unlabeled competitor compound at a concentration 10-100 fold higher than the this compound concentration to be used. Incubate for 1 hour at 4°C.
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Probe Labeling: Add the optimized concentration of this compound to all tubes. Incubate for 30 minutes at 4°C.
-
Photo-crosslinking: Expose the samples to UV light (365 nm) on ice for 15-30 minutes. The optimal time should be determined empirically.
-
Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.
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Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.
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Elution: Elute the captured proteins by resuspending the beads in elution buffer and heating at 95°C for 5-10 minutes.
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Analysis: Analyze the eluates by Western blot using an antibody against your target protein. A significant reduction in the target protein band in the "Competition" lane compared to the "No Competition" lane indicates specific binding.
Protocol 2: Proteomic Profiling of Off-Target Binders using Mass Spectrometry
This protocol outlines a workflow to identify potential off-target proteins of this compound.
Materials:
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Cell culture system of interest
-
This compound
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Lysis buffer (containing protease inhibitors)
-
Streptavidin-coated magnetic beads
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Wash buffers (high and low salt)
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On-bead digestion reagents (e.g., DTT, iodoacetamide, trypsin)
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Mass spectrometer
Procedure:
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Cell Treatment and Labeling: Treat your cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Photo-crosslinking: Irradiate the cells with UV light to induce covalent crosslinking.
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Cell Lysis: Harvest and lyse the cells in a stringent lysis buffer.
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Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated beads to capture the probe-labeled proteins.
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Stringent Washing: Perform a series of washes with buffers of varying stringency (e.g., high salt, low salt, urea-containing buffers) to remove non-specific binders.
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On-Bead Digestion: Reduce, alkylate, and digest the captured proteins with trypsin directly on the beads.
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Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the proteins in the this compound treated sample versus the control. Proteins that are significantly enriched in the treated sample are potential on- and off-targets. Further validation experiments will be required to distinguish between the two.
Visualizations
Caption: General workflow for using this compound.
Caption: Logic diagram for troubleshooting high background.
References
- 1. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
How to deal with endogenous biotin interference in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address endogenous biotin interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it cause interference in my experiments?
A1: Endogenous biotin, also known as vitamin B7 or vitamin H, is a naturally occurring coenzyme found in all living cells.[1] It plays a crucial role in various metabolic pathways. In many experimental assays, particularly those using avidin-biotin or streptavidin-biotin detection systems, the high affinity of streptavidin and avidin for biotin can lead to non-specific binding to this endogenous biotin. This results in high background signals, false positives, and reduced assay sensitivity.[2]
Q2: Which tissues and sample types are most likely to have high levels of endogenous biotin?
A2: Tissues with high metabolic activity generally contain higher levels of endogenous biotin. These include the liver, kidney, spleen, brain, and adipose tissue.[1][3] Therefore, when working with these tissues, it is crucial to incorporate steps to block endogenous biotin.
Q3: How can I determine if my samples have significant levels of endogenous biotin?
A3: A simple control experiment can help you determine if endogenous biotin is an issue. Prepare a control sample where you omit the biotinylated primary or secondary antibody but add the streptavidin-enzyme conjugate and substrate. If you observe a signal in this control, it is likely due to the detection of endogenous biotin.[3]
Q4: What are the main strategies to mitigate endogenous biotin interference?
A4: The most common and effective strategy is to block the endogenous biotin before the addition of the biotinylated detection reagent. This is typically a two-step process involving sequential incubation with avidin/streptavidin and then with free biotin. Other strategies include using alternative detection systems that do not rely on the avidin-biotin interaction, such as polymer-based detection systems.
Troubleshooting Guides
Problem: High background staining in my Immunohistochemistry (IHC) / ELISA.
| Possible Cause | Troubleshooting Steps |
| Endogenous biotin in the sample. | Perform an endogenous biotin blocking step before incubating with the primary antibody. (See Experimental Protocol 1) |
| Insufficient blocking of non-specific binding sites. | Increase the concentration or incubation time of your blocking buffer (e.g., BSA or normal serum). |
| Concentration of streptavidin-HRP conjugate is too high. | Titrate the streptavidin-HRP conjugate to determine the optimal concentration with the lowest background. |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound reagents effectively. |
Problem: False positive results in my assay.
| Possible Cause | Troubleshooting Steps |
| Streptavidin conjugate is binding to endogenous biotin. | Implement an endogenous biotin blocking protocol. (See Experimental Protocol 1) |
| Cross-reactivity of primary or secondary antibodies. | Run appropriate negative controls, including an isotype control and a no-primary-antibody control. |
| Contamination of reagents. | Use fresh, sterile reagents and filter-sterilized buffers. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data related to endogenous biotin and the avidin-biotin interaction.
Table 1: Endogenous Biotin Levels in Various Tissues
| Tissue | Biotin Concentration (µg/g) |
| Chicken Liver | 0.4 - 1.9 |
| Beef Liver | 0.4 - 1.9 |
| Egg Yolk | 0.3 |
| Fish | 0.05 - 0.1 |
| Milk | ~0.001 |
Source:
Table 2: Binding Affinity of Avidin and Streptavidin to Biotin
| Protein | Dissociation Constant (Kd) in Molar (M) |
| Avidin | 1 x 10⁻¹⁵ |
| Streptavidin | 1 x 10⁻¹⁴ - 1 x 10⁻¹⁵ |
Source:
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking for Immunohistochemistry (IHC)
This protocol describes the standard two-step method to block endogenous biotin in tissue sections.
Materials:
-
Avidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinize and rehydrate the tissue sections as per your standard protocol.
-
Perform antigen retrieval if required.
-
Wash the slides three times with PBS for 5 minutes each.
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Incubate the sections with the avidin solution for 15 minutes at room temperature in a humidified chamber. This step saturates the endogenous biotin with avidin.
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Wash the slides three times with PBS for 5 minutes each.
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Incubate the sections with the biotin solution for 15 minutes at room temperature in a humidified chamber. This step blocks any remaining open biotin-binding sites on the avidin molecule.
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Wash the slides three times with PBS for 5 minutes each.
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Proceed with your standard IHC staining protocol, starting with the primary antibody incubation.
Visualizations
Caption: Mechanism of endogenous biotin interference.
Caption: Experimental workflow for endogenous biotin blocking.
References
Strategies to reduce background in streptavidin pulldowns
Welcome to our technical support center for streptavidin pulldown assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background and achieve high-quality results in your experiments.
Troubleshooting High Background in Streptavidin Pulldowns
High background is a common issue in streptavidin pulldown assays, leading to the co-purification of non-specific proteins. Below are common causes and solutions to help you troubleshoot your experiments.
Issue 1: Non-Specific Binding to Streptavidin Beads
Non-specific binding occurs when proteins adhere to the bead surface through hydrophobic or electrostatic interactions rather than the specific biotin-streptavidin bond.[1][2]
Solutions:
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Bead Blocking: Pre-incubate the streptavidin beads with a blocking agent to saturate non-specific binding sites.[1]
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Pre-clearing Lysate: Incubate your cell lysate with unconjugated beads before adding the biotinylated bait to remove proteins that non-specifically bind to the beads.
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Optimize Washing Steps: Increase the stringency of your wash buffers to disrupt weak, non-specific interactions.
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Increase salt concentration (e.g., up to 500 mM NaCl).
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Include non-ionic detergents (e.g., 0.05-0.1% Tween-20).
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Perform additional wash steps.
-
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Transfer Beads to a New Tube: During the final wash step, transferring the beads to a fresh tube can help reduce contaminants that adhere to the tube walls.
Issue 2: Presence of Endogenously Biotinylated Proteins
All living cells contain naturally biotinylated proteins (e.g., carboxylases) that can bind to streptavidin beads and contribute to background.
Solutions:
-
Endogenous Biotin Blocking: This is a critical step to prevent the binding of endogenous biotinylated molecules. The process involves two main steps:
-
Incubate the sample with an excess of free streptavidin to bind all endogenous biotin.
-
Add an excess of free biotin to block the remaining biotin-binding sites on the streptavidin.
-
-
Grow Cells in Biotin-Depleted Media: While this can help reduce the levels of endogenous biotinylation, it may not completely eliminate the background.
Issue 3: Contaminants from Sample Preparation and Reagents
Contaminants introduced during sample preparation can lead to high background, especially in sensitive downstream applications like mass spectrometry.
Solutions:
-
Use High-Purity Reagents: Ensure all buffers and solutions are freshly prepared with high-purity water and reagents.
-
Avoid Keratin Contamination: Keratin is a major contaminant in mass spectrometry experiments.
-
Always wear gloves and a lab coat.
-
Work in a clean environment, such as a laminar flow hood.
-
Use filtered pipette tips.
-
-
Detergent Compatibility: Be mindful of the detergents used, as some can interfere with downstream analysis. For example, detergents like NP-40, Tween, and Triton can interfere with mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking agent for streptavidin pulldowns?
A1: The optimal blocking agent can be application-dependent.
-
BSA (Bovine Serum Albumin): A widely used and cost-effective option, typically at a concentration of 1-5%. It is effective for most protein-based assays.
-
Non-fat Dry Milk: Contains casein and other proteins that can effectively block non-specific sites. However, be aware that milk contains endogenous biotin and should be avoided in certain applications.
-
Detergents (Tween-20, Triton X-100): These can be added to blocking and wash buffers to reduce hydrophobic interactions.
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available.
Q2: How can I increase the stringency of my washes?
A2: You can increase wash stringency by:
-
Increasing Salt Concentration: Raising the NaCl concentration to 250-500 mM can disrupt ionic interactions.
-
Adding Detergents: Including non-ionic detergents like Tween-20 (0.05-0.1%) helps to reduce non-specific hydrophobic binding.
-
Using Harsher Buffers: For applications with very strong interactions (like APEX2/BioID), more stringent wash buffers containing RIPA, 1M KCl, or 2M urea can be used.
-
Increasing the Number and Duration of Washes: Perform at least 3-5 washes, with each wash lasting for 5-10 minutes with gentle agitation.
Q3: How do I elute my protein of interest from the streptavidin beads?
A3: Due to the strong affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), elution requires harsh conditions. Common methods include:
-
Boiling in SDS-PAGE Sample Buffer: This is a common and effective method for denaturing elution, suitable for subsequent analysis by Western blotting.
-
Competitive Elution with Excess Biotin: Incubating the beads with a high concentration of free biotin can displace the biotinylated protein. This is a milder, non-denaturing elution method, but it can be inefficient. Heating in the presence of excess biotin and detergents can improve elution efficiency.
-
Low pH Buffers: Acidic conditions can disrupt the biotin-streptavidin interaction.
-
Enzymatic Digestion: For mass spectrometry, on-bead digestion with proteases like trypsin allows for the release of peptides while the biotinylated portion remains bound to the beads. Using protease-resistant streptavidin can reduce contamination from the beads themselves.
Q4: My negative control (no biotinylated bait) shows bands. What should I do?
A4: This indicates non-specific binding to the beads or the tube.
-
Optimize Blocking: Ensure you are using an effective blocking strategy.
-
Pre-clear Lysate: This is a crucial step to remove proteins that inherently bind to the beads.
-
Increase Wash Stringency: Use more stringent wash buffers and increase the number of washes.
-
Transfer to a New Tube: Before the final wash, transfer the beads to a new microcentrifuge tube to avoid co-eluting proteins stuck to the plastic.
Experimental Protocols & Data
Table 1: Comparison of Washing Buffer Components
| Component | Concentration | Purpose | Considerations |
| NaCl | 150 mM - 1 M | Reduces ionic interactions | Higher concentrations can disrupt some protein-protein interactions. |
| Non-ionic Detergents (Tween-20, Triton X-100) | 0.05% - 1% | Reduces hydrophobic interactions | Can interfere with mass spectrometry. |
| SDS | 0.1% - 2% | Strong ionic detergent | Highly denaturing; can disrupt protein complexes. |
| Urea | 2 M | Denaturant | Used in very stringent wash conditions for proximity labeling experiments. |
| Sodium Deoxycholate | 0.1% | Ionic detergent | Often used in RIPA buffer for stringent washes. |
Protocol: General Streptavidin Pulldown Workflow
This protocol provides a general framework. Optimization of incubation times, temperatures, and buffer compositions is recommended for specific applications.
-
Bead Preparation and Blocking:
-
Resuspend the streptavidin magnetic beads.
-
Wash the beads 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate the beads in a blocking buffer (e.g., 3% BSA in PBS-T) for 1 hour at room temperature with gentle rotation.
-
-
Binding of Biotinylated Bait:
-
Wash the blocked beads to remove excess blocking agent.
-
Incubate the beads with your biotinylated protein (bait) for 1-2 hours at 4°C with gentle rotation.
-
-
Protein Pulldown:
-
Wash the beads 2-3 times to remove unbound bait.
-
Incubate the bead-bait complex with your cell lysate for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Wash the beads extensively (3-5 times) with a stringent wash buffer to remove non-specific binders.
-
For the final wash, consider transferring the beads to a new tube.
-
-
Elution:
-
Elute the bound proteins using your chosen method (e.g., boiling in 1X SDS-PAGE sample buffer for 10 minutes).
-
Visualizations
Caption: General workflow for a streptavidin pulldown experiment.
Caption: Troubleshooting logic for high background in pulldowns.
References
Validation & Comparative
Validating Biotin-teg-atfba Targets: A Comparative Guide to Western Blot and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of drug-target engagement is a cornerstone of preclinical research. This guide provides a comprehensive comparison of Western blotting and alternative techniques for validating the targets of Biotin-teg-atfba, a click chemistry reagent. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and Target Validation
This compound is a versatile chemical probe used in "click chemistry" to identify and validate the molecular targets of small molecules.[1][2] It contains a perfluorophenylazide group that, upon photolysis, forms a highly stable intermediate capable of forming covalent bonds with nearby proteins. The integrated biotin tag allows for the subsequent enrichment and identification of these protein targets.[3]
Following the "pull-down" of biotin-labeled proteins, Western blotting is a conventional and widely accessible technique to confirm the identity and relative abundance of putative targets.[4][5] However, the landscape of protein analysis is continually evolving, with several alternative methods offering advantages in terms of throughput, quantification, and sensitivity. This guide will explore the nuances of using Western blot for this application and compare it with emerging technologies.
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the specific research question, available resources, and the desired level of quantification. Below is a comparative overview of Western blot and its alternatives for validating this compound targets.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Relative Cost |
| Western Blot | Immunoassay to detect specific proteins in a sample separated by gel electrophoresis. | Widely available, relatively inexpensive, provides molecular weight information. | Semi-quantitative, labor-intensive, can be prone to variability. | Low to medium |
|
| Capillary Western Blot (e.g., Jess) | Automated capillary-based electrophoresis and immunodetection. | High throughput, fully quantitative, reproducible, requires small sample volumes. | Higher initial instrument cost. | High |
|
| HiBiT-Based Luminescent Detection | A bioluminescent tag (HiBiT) is engineered into the target protein, and its presence is quantified by adding a complementary polypeptide (LgBiT) and substrate. | Highly sensitive, quantitative, real-time measurements in live cells are possible. | Requires genetic modification of the target protein. | High |
|
| Far-Western Blot | Detects protein-protein interactions by probing a membrane-bound protein with a labeled "bait" protein. | Useful for identifying interacting partners of the target. | Can have a lower signal-to-noise ratio, requires purified bait protein. | Low |
|
| Mass Spectrometry (MS)-Based Proteomics | Identifies and quantifies proteins in a complex sample based on their mass-to-charge ratio. | Unbiased, comprehensive identification of all pulled-down proteins, highly sensitive. | High instrument and data analysis cost, requires specialized expertise. | Medium to high |
|
Table 1: Comparison of Target Validation Methods. This table summarizes the key features of Western blot and alternative methods for validating this compound targets. Cost is represented on a relative scale from
(lower)to
Quantitative Data Summary
To illustrate the comparative performance of these methods, consider a hypothetical experiment where a specific kinase, "Target A," is identified as a putative target of a drug molecule functionalized with this compound. The following table presents simulated quantitative data from validating this interaction using different techniques.
| Treatment Group | Western Blot (Normalized Intensity) | Capillary Western Blot (Area) | HiBiT Assay (Luminescence Units) | Mass Spectrometry (LFQ Intensity) |
| Vehicle Control | 1.00 ± 0.15 | 12,500 ± 850 | 85,000 ± 5,200 | 1.2 x 10^8 ± 9.5 x 10^6 |
| This compound Probe (1 µM) | 2.58 ± 0.32 | 32,250 ± 1,500 | 219,300 ± 11,400 | 3.1 x 10^8 ± 1.8 x 10^7 |
| This compound Probe + Competitor (10 µM) | 1.15 ± 0.18 | 14,375 ± 980 | 97,750 ± 6,100 | 1.4 x 10^8 ± 1.1 x 10^7 |
Table 2: Quantitative Comparison of Target A Pull-Down. This table shows simulated data for the detection of "Target A" after pull-down with a this compound probe, with and without a competitor molecule, across four different validation platforms. Values are represented as mean ± standard deviation.
Experimental Protocols and Workflows
Detailed and reproducible protocols are critical for successful target validation. Below are the methodologies for the key experiments discussed.
Experimental Workflow for this compound Target Validation
Caption: Workflow for identifying and validating targets of this compound probes.
Western Blot Protocol for Biotinylated Proteins
This protocol outlines the key steps for performing a Western blot to detect biotinylated target proteins following streptavidin pull-down.
-
Sample Preparation: Elute the captured proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the putative target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD camera or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. For more accurate quantification, normalize the signal to a loading control or total protein stain.
Signaling Pathway Context
To provide biological context, it is often useful to visualize the role of the identified target within its known signaling pathway. For our hypothetical "Target A" kinase, its inhibition by the drug would be expected to decrease the phosphorylation of its downstream substrate, "Protein X."
Caption: Hypothetical signaling pathway involving "Target A" and its substrate "Protein X".
Conclusion
Validating the targets of this compound probes is a critical step in drug discovery. While traditional Western blotting remains a valuable and accessible tool, researchers should consider the advantages offered by alternative methods such as capillary Western blotting and mass spectrometry for higher throughput, improved quantification, and more comprehensive target identification. The choice of method should be guided by the specific experimental needs and available resources. By employing rigorous and well-documented protocols, researchers can confidently validate their drug targets and advance their therapeutic development programs.
References
A Head-to-Head Comparison of Biotin-TEG-ATFBA and Sulfo-SBED for Protein Crosslinking Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein-protein interactions, the ability to capture and identify binding partners is paramount. Chemical crosslinking has emerged as a powerful tool to stabilize these often transient interactions, allowing for their subsequent analysis. This guide provides a detailed comparison of two prominent biotin-containing crosslinking reagents: Biotin-TEG-ATFBA and Sulfo-SBED. We will delve into their distinct chemistries, mechanisms of action, and experimental workflows, providing researchers with the necessary information to select the optimal reagent for their specific protein crosslinking studies.
Introduction to the Crosslinkers
Sulfo-SBED is a well-established, trifunctional label transfer reagent. It possesses three key moieties: a sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester for covalent attachment to primary amines on a "bait" protein, a photoactivatable aryl azide group for crosslinking to interacting "prey" proteins upon UV exposure, and a biotin tag for detection and enrichment. A crucial feature of Sulfo-SBED is its cleavable disulfide bond within the spacer arm, which allows for the transfer of the biotin label from the bait to the prey protein upon reduction, facilitating the identification of the interacting partner.[1]
This compound , on the other hand, is a more recent addition to the crosslinking toolkit, operating on the principles of click chemistry. This reagent is bifunctional, featuring a biotin tag attached via a triethylene glycol (TEG) spacer and a photoactivatable perfluorophenylazide (ATFBA) group. The azide moiety in this compound serves a dual purpose: it is an integral part of the photo-reactive group and can also participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[2][3][4][5]
Comparative Data at a Glance
To provide a clear overview, the key characteristics of this compound and Sulfo-SBED are summarized in the table below.
| Feature | This compound | Sulfo-SBED |
| Primary Reactive Group | Perfluorophenylazide (photoactivatable) and Azide (for click chemistry) | Sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester (amine-reactive) |
| Secondary Reactive Group | Not applicable (bifunctional) | Aryl azide (photoactivatable) |
| Mechanism of Action | Two-step "click-linking": 1) Protein modification with an alkyne, 2) Click reaction with this compound, 3) Photo-crosslinking | One-step "label transfer": 1) Amine-reactive conjugation to bait protein, 2) Photo-crosslinking to prey protein, 3) Cleavage and biotin transfer |
| Bait Protein Modification | Requires prior modification to introduce an alkyne group | Directly reacts with primary amines (lysine residues, N-terminus) |
| Cleavable Linker | No inherent cleavable linker | Disulfide bond (cleavable by reducing agents like DTT) |
| Spacer Arm | Triethylene glycol (TEG) | Dithiopropionate and other components |
| Water Solubility | Dependent on specific formulation | Sulfonated NHS ester enhances water solubility |
Mechanism of Action and Experimental Workflows
The fundamental difference between these two reagents lies in their mechanism of action, which dictates distinct experimental workflows.
Sulfo-SBED: The Label Transfer Workflow
The use of Sulfo-SBED follows a direct, one-reagent label transfer protocol. This process can be visualized as a three-stage process:
This compound: The "Click-Linking" Workflow
In contrast, this compound necessitates a two-step "click-linking" approach. This involves first modifying the bait protein to introduce a bioorthogonal handle (an alkyne group), followed by the click reaction with the azide-containing this compound.
Detailed Experimental Protocols
Protocol 1: Protein Crosslinking and Label Transfer using Sulfo-SBED
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Purified "bait" protein in a suitable buffer (e.g., PBS, pH 7.2-8.0, free of primary amines).
-
Sulfo-SBED reagent.
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting column.
-
"Prey" protein sample (e.g., cell lysate).
-
UV lamp (365 nm).
-
Reducing agent (e.g., DTT or 2-mercaptoethanol).
-
SDS-PAGE and Western blotting reagents.
-
Streptavidin-HRP conjugate for detection.
Procedure:
-
Bait Protein Labeling:
-
Dissolve the bait protein in an amine-free buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a stock solution of Sulfo-SBED in DMSO or DMF.
-
Add a 20 to 50-fold molar excess of the Sulfo-SBED solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.
-
Remove excess, non-reacted Sulfo-SBED using a desalting column equilibrated with the reaction buffer.
-
-
Crosslinking Reaction:
-
Add the biotinylated bait protein to the sample containing the prey protein.
-
Incubate for a sufficient time to allow for protein-protein interaction to occur (e.g., 1-2 hours at 4°C).
-
Expose the sample to UV light (365 nm) for 5-15 minutes on ice. The optimal time and distance from the UV source should be determined empirically.
-
-
Label Transfer and Analysis:
-
To cleave the disulfide bond and transfer the biotin label, add a reducing agent (e.g., 50 mM DTT) and incubate for 30 minutes at 37°C.
-
Analyze the sample by SDS-PAGE and Western blotting.
-
Probe the blot with a streptavidin-HRP conjugate to detect the biotinylated prey protein.
-
Protocol 2: Protein Crosslinking using this compound via "Click-Linking"
This protocol outlines a general strategy and requires optimization for specific protein systems.
Materials:
-
Purified "bait" protein.
-
An alkyne-modification reagent (e.g., an NHS-alkyne).
-
This compound.
-
Copper(I) catalyst (for CuAAC) or a cyclooctyne reagent (for SPAAC).
-
"Prey" protein sample.
-
UV lamp (e.g., 300-360 nm).
-
SDS-PAGE and Western blotting reagents.
-
Streptavidin-HRP conjugate for detection.
Procedure:
-
Bait Protein Modification with Alkyne:
-
React the purified bait protein with an appropriate alkyne-containing modification reagent (e.g., an NHS-ester alkyne to target primary amines) according to the manufacturer's protocol.
-
Remove the excess modification reagent using a desalting column.
-
-
Click Reaction with this compound:
-
To the alkyne-modified bait protein, add this compound.
-
If using copper-catalyzed click chemistry (CuAAC), add the copper(I) catalyst and ligands. Incubate for 1-2 hours at room temperature.
-
If using strain-promoted azide-alkyne cycloaddition (SPAAC), ensure your alkyne is a strained cyclooctyne and incubate with this compound for several hours to overnight.
-
Remove excess this compound and reaction components by dialysis or using a desalting column.
-
-
Crosslinking and Analysis:
-
Add the biotinylated bait protein to the sample containing the prey protein and allow for interaction.
-
Expose the sample to UV light to activate the perfluorophenylazide and induce crosslinking. The optimal wavelength and duration will depend on the specific perfluorophenylazide derivative.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting, detecting the biotinylated complex with streptavidin-HRP.
-
Performance Comparison and Considerations
Reactivity and Specificity:
-
Sulfo-SBED: The Sulfo-NHS ester provides high reactivity towards primary amines, which are generally abundant on the protein surface. The photoactivated aryl azide is highly reactive but non-specific, inserting into C-H and N-H bonds in its immediate vicinity. This can be advantageous for capturing interactions where the precise binding interface is unknown. However, it can also lead to intramolecular crosslinking or crosslinking to abundant, non-specific neighbors.
-
This compound: The "click-linking" approach offers a higher degree of specificity in the initial labeling step. The click reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity without interfering with native biological functional groups. The photoactivatable perfluorophenylazide is also highly reactive upon UV activation. Some studies suggest that perfluorophenylazides can be more efficient and require lower energy for activation compared to traditional aryl azides.
Workflow Complexity:
-
Sulfo-SBED: Offers a more straightforward, one-reagent workflow, which can be advantageous for initial screening experiments.
-
This compound: The multi-step "click-linking" process is more complex, requiring an initial protein modification step and a subsequent click reaction. This may require more optimization but offers greater control over the labeling site.
Cleavability and Label Transfer:
-
A key advantage of Sulfo-SBED is its cleavable disulfide linker, which enables the transfer of the biotin tag to the interacting partner. This simplifies the identification of the prey protein, as it becomes the primary biotinylated species after cleavage.
-
This compound , in its described form, does not contain a cleavable linker. Therefore, the entire crosslinked complex (bait and prey) will be biotinylated. While this is suitable for purifying the complex, it does not inherently offer a "label transfer" mechanism to specifically tag the prey protein.
Signaling Pathway and Logical Relationship Visualization
The choice between these two crosslinkers can be represented as a decision-making process based on the experimental goals.
Conclusion
Both this compound and Sulfo-SBED are valuable reagents for the study of protein-protein interactions, each with its own set of advantages and ideal applications.
Sulfo-SBED is the reagent of choice for classic label transfer experiments , where the primary goal is to specifically identify an unknown interacting partner by transferring a biotin tag. Its straightforward, one-reagent workflow makes it well-suited for screening and initial characterization of protein interactions.
This compound , with its reliance on click chemistry , offers a more controlled and specific approach to labeling the bait protein. This "click-linking" strategy is particularly advantageous when site-specific labeling is desired or when the primary amines on the bait protein are involved in the interaction interface. While the workflow is more complex, the bioorthogonality of the click reaction can lead to cleaner and more specific results.
Ultimately, the selection between these two powerful tools will depend on the specific research question, the nature of the proteins being studied, and the desired experimental outcome. By understanding their distinct chemistries and workflows, researchers can make an informed decision to effectively unravel the complexities of the protein interactome.
References
A Comparative Guide to Trifunctional Crosslinkers: Biotin-teg-atfba and Alternatives
In the landscape of chemical biology and drug discovery, trifunctional crosslinkers have emerged as powerful tools for elucidating protein-protein interactions, developing antibody-drug conjugates (ADCs), and advancing targeted protein degradation (TPD) strategies.[1] These reagents, possessing three distinct functional moieties, offer enhanced capabilities for affinity purification, bio-orthogonal conjugation, and targeted molecular assembly. This guide provides an objective comparison of Biotin-teg-atfba, a photo-reactive trifunctional crosslinker, with other notable alternatives, supported by experimental principles and methodologies to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Trifunctional Crosslinkers
Trifunctional crosslinkers are chemical reagents designed to covalently link three different molecular entities.[1] Typically, they incorporate:
-
A reactive group for covalent attachment to a target molecule (e.g., a protein).
-
An affinity handle (e.g., biotin) for enrichment and purification of crosslinked complexes.[2][3]
-
A third functional group for further conjugation or labeling, which can be another reactive group, a cleavable linker, or a reporter molecule.[4]
This multi-functionality allows for sophisticated experimental designs, such as the capture and subsequent identification of interacting partners or the construction of complex biomolecular architectures.
Comparison of this compound with Other Trifunctional Crosslinkers
This compound distinguishes itself through its photo-reactive perfluorophenylazide (atfba) group. Upon activation with UV light, this group forms a highly reactive nitrene intermediate that can insert non-specifically into C-H and N-H bonds in close proximity. This feature is particularly advantageous for capturing transient or weak interactions that may not be amenable to traditional amine-reactive crosslinking.
Other prominent trifunctional crosslinkers often utilize N-hydroxysuccinimide (NHS) esters, which react specifically with primary amines (lysine residues and N-termini of proteins). A notable example is the "Leiker" crosslinker, which combines two NHS esters for lysine-lysine crosslinking with a biotin tag for enrichment and a chemically cleavable azobenzene linker.
The choice between a photo-reactive and an amine-reactive crosslinker depends on the specific research question and the nature of the biological system under investigation.
| Feature | This compound | NHS-Ester-Based Trifunctional Crosslinker (e.g., Leiker) | Heterobifunctional NHS/Azide Crosslinker |
| Primary Reactive Group | Perfluorophenylazide (PFPA) | N-hydroxysuccinimide (NHS) ester | NHS ester and Azide |
| Activation | UV light (photo-activation) | Spontaneous reaction at physiological pH | Spontaneous (NHS ester), Click chemistry (Azide) |
| Target Residues | Non-specific (C-H, N-H bonds) | Primary amines (Lysine, N-terminus) | Primary amines (NHS ester), Alkynes/Strained Alkynes (Azide) |
| Reaction Control | High temporal control (initiated by light) | Less temporal control | Sequential reaction control |
| Specificity | Lower specificity, broader capture | High specificity for primary amines | High specificity for respective targets |
| Potential Advantages | Captures transient/weak interactions; independent of specific amino acid availability. | High efficiency for amine-rich proteins; well-established chemistry. | Allows for bio-orthogonal "click" chemistry conjugation. |
| Potential Disadvantages | Potential for UV-induced sample damage; lower crosslinking yields. | May miss interactions not involving lysines; can modify functionally important lysines. | Requires introduction of an alkyne handle for click reaction. |
| Affinity Handle | Biotin | Biotin | Can be incorporated |
| Third Functionality | Azide (for click chemistry) | Cleavable linker (for release from affinity matrix) | Varies (e.g., another reactive group, biotin) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of trifunctional crosslinkers. Below are representative protocols for identifying protein-protein interactions using photo-reactive and amine-reactive trifunctional crosslinkers.
Protocol 1: Photo-Crosslinking using this compound for Protein Interaction Analysis
This protocol outlines the use of this compound to capture interacting proteins for subsequent identification by mass spectrometry.
Materials:
-
Protein complex of interest in a suitable buffer (e.g., PBS, HEPES).
-
This compound.
-
Anhydrous DMSO.
-
UV lamp (300-370 nm).
-
Streptavidin-conjugated magnetic beads.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Reagents for SDS-PAGE and mass spectrometry.
Procedure:
-
Reaction Setup: Prepare the protein complex in a buffer free of primary amines if the azide group is to be used for subsequent click chemistry.
-
Crosslinker Addition: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Add the crosslinker to the protein solution at a final concentration of 0.1-1 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark to allow for diffusion of the crosslinker.
-
Photo-activation: Expose the sample to UV light (e.g., 365 nm) on ice for 5-15 minutes to initiate crosslinking. The optimal time and distance from the UV source should be empirically determined.
-
Quenching: Quench the reaction by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 50 mM.
-
Enrichment of Crosslinked Complexes: Add streptavidin-conjugated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-crosslinked proteins and excess reagents.
-
Elution and Analysis: Elute the captured proteins from the beads using elution buffer. Analyze the eluate by SDS-PAGE and identify the crosslinked proteins by mass spectrometry.
Protocol 2: Amine-Reactive Crosslinking using an NHS-Ester-Based Trifunctional Crosslinker (e.g., Leiker) for Protein Interaction Analysis
This protocol describes a typical workflow for using a lysine-targeted trifunctional crosslinker.
Materials:
-
Protein complex of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
NHS-Ester-Biotin-Cleavable trifunctional crosslinker (e.g., Leiker).
-
Anhydrous DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Streptavidin-conjugated magnetic beads.
-
Wash buffers.
-
Cleavage buffer (specific to the cleavable linker, e.g., sodium dithionite for azobenzene).
-
Reagents for SDS-PAGE and mass spectrometry.
Procedure:
-
Reaction Setup: Prepare the protein complex in the recommended reaction buffer.
-
Crosslinker Addition: Dissolve the crosslinker in DMSO and add it to the protein solution at a 10- to 50-fold molar excess.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Enrichment of Crosslinked Peptides: Digest the crosslinked protein mixture with trypsin. Incubate the resulting peptide mixture with streptavidin beads to enrich for biotinylated (crosslinked) peptides.
-
Washing: Thoroughly wash the beads to remove non-biotinylated peptides.
-
Cleavage and Elution: Resuspend the beads in the cleavage buffer to release the crosslinked peptides from the biotin tag.
-
Analysis: Analyze the released peptides by LC-MS/MS to identify the crosslinked sites and interacting proteins.
Mandatory Visualizations
Experimental Workflow for Trifunctional Crosslinking
References
- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 3. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-TEG-Azide vs. Traditional NHS-Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of the advanced Biotin-TEG-Azide, which utilizes bioorthogonal click chemistry, and the traditional amine-reactive NHS-Biotin.
This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs. While the specific reagent "Biotin-teg-atfba" could not be identified, Biotin-TEG-Azide represents a state-of-the-art alternative with a distinct set of advantages over traditional methods.
Executive Summary
Biotin-TEG-Azide offers highly specific, controlled, and bioorthogonal labeling, making it ideal for applications where site-specificity and minimizing off-target reactions are critical. In contrast, NHS-Biotin is a simpler, one-step reagent suitable for general biotinylation purposes where random labeling of primary amines is acceptable. The inclusion of a triethyleneglycol (TEG) spacer in Biotin-TEG-Azide also helps to reduce steric hindrance, potentially improving the accessibility of the biotin for binding to streptavidin.[1]
Mechanism of Action
The fundamental difference between these two reagents lies in their chemical reactivity and labeling strategy.
NHS-Biotin: Amine-Reactive Labeling
NHS-biotin's mechanism involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimide (NHS) ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is typically carried out in a buffer with a pH between 7 and 9. The primary targets are the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. Due to the abundance of lysine residues on the surface of most proteins, this method often results in a heterogeneous population of biotinylated proteins with random labeling sites.
Biotin-TEG-Azide: Bioorthogonal Click Chemistry
Biotin-TEG-Azide utilizes a highly specific and bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2] This process involves two steps:
-
Introduction of an Alkyne Handle: The protein of interest must first be modified to introduce a terminal alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or by reacting the protein with an alkyne-NHS ester.
-
Click Reaction: The alkyne-modified protein is then specifically reacted with Biotin-TEG-Azide in the presence of a copper(I) catalyst. The azide and alkyne groups "click" together to form a stable triazole linkage.[3][4]
This two-step approach allows for precise control over the location of the biotin label.
Comparative Data
While direct head-to-head quantitative studies with extensive data are limited, the known characteristics of their respective chemistries allow for a qualitative and semi-quantitative comparison.
| Feature | Biotin-TEG-Azide (via Click Chemistry) | NHS-Biotin (Amine-Reactive) |
| Targeting Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine acylation |
| Target Residues | Site-specifically introduced terminal alkynes | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[3] | Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins or modification of functionally important lysine residues. |
| Control over Labeling Site | High: The location of the biotin label is determined by the site of alkyne incorporation. | Low: Labeling occurs randomly on accessible primary amines. |
| Reaction Speed | Very Fast: The click reaction itself is rapid and high-yielding. | Fast: Reaction proceeds quickly at physiological pH. |
| Workflow Complexity | Higher: Requires a two-step process: alkyne incorporation followed by the click reaction. | Simpler: One-step reaction. |
| Potential for Off-Target Effects | Minimal: The azide and alkyne groups are bioorthogonal and do not react with native cellular components. | Higher: Potential for non-specific acylation of cellular proteins, which can disrupt their function. |
| Spacer Arm | Contains a TEG spacer to reduce steric hindrance. | Various spacer arm lengths are available, but not inherent to the chemistry. |
Experimental Workflows
The experimental workflows for the two methods differ significantly in their complexity and requirements.
Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Biotin
This protocol is a general guideline for the biotinylation of proteins using an amine-reactive NHS-ester of biotin.
Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin (dissolved in DMSO or DMF immediately before use)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column for buffer exchange and removal of excess biotin
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column. The protein concentration should ideally be 2-10 mg/mL.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and the quenching reagent by buffer exchange using a desalting column equilibrated with an appropriate storage buffer.
Protocol 2: Site-Specific Protein Biotinylation with Biotin-TEG-Azide
This protocol outlines a two-step process for site-specific biotinylation using click chemistry. This example assumes the alkyne handle is introduced via an NHS-ester.
Part A: Introduction of the Alkyne Handle
-
Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer at a suitable concentration.
-
React with Alkyne-NHS Ester: Add a 10- to 20-fold molar excess of an alkyne-NHS ester (e.g., DBCO-NHS ester for copper-free click, or a terminal alkyne-NHS ester for CuAAC) to the protein solution.
-
Incubation and Quenching: Follow steps 4 and 5 from Protocol 1.
-
Purification: Purify the alkyne-modified protein using a desalting column to remove all unreacted reagents. This step is crucial to prevent side reactions in the next part.
Part B: Click Reaction with Biotin-TEG-Azide
Materials:
-
Alkyne-modified protein from Part A
-
Biotin-TEG-Azide
-
Copper(I) catalyst premix (e.g., CuSO₄ with a reducing agent like sodium ascorbate and a ligand like TBTA)
Procedure:
-
Prepare Reagents: Prepare a stock solution of Biotin-TEG-Azide in DMSO or water. Prepare the copper(I) catalyst solution immediately before use.
-
Click Reaction: To the alkyne-modified protein, add a 1.5- to 5-fold molar excess of Biotin-TEG-Azide. Then, add the copper(I) catalyst.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature. The reaction is often complete within this timeframe.
-
Purification (Optional): Depending on the downstream application, excess Biotin-TEG-Azide and catalyst may need to be removed via a desalting column or dialysis.
Choosing the Right Reagent
The choice between NHS-Biotin and Biotin-TEG-Azide depends heavily on the specific requirements of the experiment.
NHS-Biotin is a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern and a potentially heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks.
Biotin-TEG-Azide , on the other hand, offers unparalleled specificity and control over the labeling site. It is the superior choice for applications such as:
-
Live-cell imaging: Minimizes perturbation of the biological system.
-
Precise target identification: Ensures that only the protein of interest is labeled.
-
Structural biology studies: Where the location of the biotin tag must be known.
-
Proximity labeling studies: To avoid confounding results from non-specific labeling.
Researchers using NHS ester-based reagents in complex biological systems should be aware of the potential for off-target modifications and should include appropriate controls to validate their findings.
References
- 1. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin-TEG Azide | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Labeling Specificity of Biotin-teg-atfba: A Comparative Guide
In the dynamic landscape of chemical biology and drug discovery, the precise identification of protein interactions and modifications is paramount. Biotinylation, the process of covalently attaching biotin to a molecule, has become an indispensable tool for these investigations. This guide provides a comprehensive evaluation of Biotin-teg-atfba, a photo-reactive and bioorthogonal biotinylation reagent, and compares its performance with traditional and alternative labeling methods. This objective analysis, supported by experimental workflows and data interpretation, is intended for researchers, scientists, and drug development professionals seeking to employ the most effective protein labeling strategies.
Introduction to Advanced Biotinylation Strategies
Traditional biotinylation methods, such as those using N-hydroxysuccinimide (NHS) esters, target primary amines on proteins. While effective, this approach can lead to non-specific labeling and potential disruption of protein function. To overcome these limitations, advanced strategies like photoaffinity labeling and bioorthogonal chemistry have emerged, offering greater control over the labeling process.
Photoaffinity labeling utilizes photo-reactive groups that, upon activation with UV light, form highly reactive species capable of forming covalent bonds with nearby molecules. This allows for the capture of transient or weak interactions in a temporally controlled manner.
Bioorthogonal chemistry , such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), involves pairs of reactive groups that are inert to biological systems but react selectively with each other. This enables the specific attachment of reporter tags, like biotin, to labeled proteins.
This compound combines both of these powerful techniques. It features a perfluorophenylazide (atfba) group for photo-initiated covalent labeling and a terminal azide for subsequent bioorthogonal "click" chemistry with an alkyne-containing reporter.
Comparative Analysis of Biotinylation Reagents
This section compares the key features of this compound with a traditional amine-reactive biotinylation reagent, NHS-Biotin.
| Feature | This compound | NHS-Biotin |
| Target Specificity | Proximity-based; labels molecules in close vicinity upon photoactivation. Can be targeted by conjugation to a specific ligand. | Targets primary amines (lysine residues and N-termini). |
| Labeling Control | Temporal control via UV light activation. | Reaction initiated upon mixing with the protein solution. |
| Potential for Disruption | Minimal, as labeling is not restricted to functionally important amine groups. | Can potentially disrupt protein function by modifying critical lysine residues. |
| Off-Target Labeling | Can occur with abundant, non-interacting proteins within the photo-activation radius. | Can label any accessible primary amine, leading to non-specific signals. |
| Detection Method | Two-step: Click chemistry with an alkyne-biotin reporter followed by streptavidin-based detection. | Direct detection with streptavidin-based reagents. |
| Signal-to-Noise Ratio | Potentially higher due to the specificity of click chemistry and reduced non-specific binding. | Can be lower due to non-specific labeling and direct detection. |
Experimental Protocols
General Workflow for Evaluating Labeling Specificity
The following diagram illustrates a general workflow for comparing the labeling specificity of this compound with a traditional biotinylation reagent.
Caption: Comparative workflow for evaluating biotinylation reagents.
Protocol for Photoaffinity Labeling with this compound
This protocol outlines the steps for labeling a target protein in a complex mixture using this compound.
-
Probe Incubation: Incubate the protein sample with this compound (typically in the low micromolar range) in a suitable buffer (e.g., PBS) for a predetermined time to allow for binding to the target.
-
UV Crosslinking: Irradiate the sample with UV light (typically 350-365 nm) for a specified duration to activate the perfluorophenylazide group and induce covalent crosslinking to interacting proteins.
-
Removal of Unbound Probe: Remove excess, unreacted this compound using a desalting column or dialysis.
-
Click Chemistry: Perform a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction to attach a biotin-alkyne reporter molecule to the azide handle of the crosslinked probe.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2][3]
Caption: Schematic of the CuAAC reaction for biotinylation.
-
Prepare Reagents:
-
Labeled protein with an azide group.
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate, freshly prepared).
-
Copper-chelating ligand stock solution (e.g., 50 mM TBTA in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein, biotin-alkyne (typically a 5-10 fold molar excess over the protein), and the copper-chelating ligand.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Remove excess reagents and byproducts using a desalting column or protein precipitation.
Protocol for Western Blot Analysis of Biotinylated Proteins
-
SDS-PAGE: Separate the biotinylated protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the biotinylated proteins using a chemiluminescence imaging system. The signal-to-noise ratio can be calculated by quantifying the band intensity relative to the background.[1][2]
Protocol for Mass Spectrometry Analysis of Biotinylated Proteins
-
Enrichment: Incubate the biotinylated protein sample with streptavidin-coated beads to enrich for labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins with a protease (e.g., trypsin) directly on the beads.
-
Elution: Elute the resulting peptides.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins and potentially the sites of modification.
Data Presentation and Interpretation
Quantitative data from comparative experiments should be summarized in tables for easy interpretation.
Table 1: Comparison of Labeling Efficiency
| Reagent | Protein Input (µg) | Biotinylated Protein Yield (µg) | Labeling Efficiency (%) |
| This compound | 100 | 15 | 15 |
| NHS-Biotin | 100 | 50 | 50 |
Note: This is hypothetical data for illustrative purposes. Actual efficiency will vary depending on the experimental conditions.
Table 2: Analysis of Off-Target Labeling
| Reagent | Number of Identified Proteins (MS) | Number of Known Interactors | Number of Potential Off-Targets |
| This compound | 50 | 10 | 40 |
| NHS-Biotin | 200 | 10 | 190 |
Note: This is hypothetical data. A lower number of potential off-targets suggests higher specificity.
Conclusion
This compound offers a powerful approach for protein labeling, providing temporal control and the potential for high specificity through its photo-reactive and bioorthogonal functionalities. While traditional methods like NHS-biotin may offer higher overall labeling efficiency due to the abundance of primary amines, this compound is expected to provide a superior signal-to-noise ratio and reduced off-target labeling, which is critical for the unambiguous identification of protein-protein interactions. The choice of biotinylation reagent should be guided by the specific experimental goals, with this compound being particularly well-suited for applications requiring precise control and high specificity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the performance of this compound against other biotinylation reagents in their specific systems.
References
A Comparative Analysis of Photoactivatable Groups: Perfluorophenylazide vs. Benzophenone
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical biology and drug discovery, photoactivatable cross-linking reagents are indispensable tools for elucidating molecular interactions, identifying binding partners, and developing novel therapeutics. Among the arsenal of photoactivatable moieties, perfluorophenylazides (PFPAs) and benzophenones (BPs) are two of the most prominent and widely utilized classes. This guide provides an objective, data-driven comparison of these two photoactivatable groups to assist researchers in selecting the optimal tool for their specific experimental needs.
Introduction to Photoactivatable Groups
Photoaffinity labeling is a powerful technique that utilizes a photoactivatable chemical group attached to a molecule of interest (e.g., a drug candidate, peptide, or nucleic acid). Upon irradiation with light of a specific wavelength, this group transforms into a highly reactive intermediate that covalently bonds to nearby interacting molecules. This process allows for the capture and subsequent identification of binding partners, providing invaluable insights into biological pathways and drug mechanisms of action. The choice of the photoactivatable group is critical and depends on factors such as reaction efficiency, specificity, stability, and the nature of the biological system under investigation.
Mechanism of Action
The fundamental difference between perfluorophenylazides and benzophenones lies in the nature of the reactive intermediate generated upon photoactivation.
Perfluorophenylazide (PFPA)
Upon exposure to UV light (typically around 250-350 nm), PFPAs release a molecule of nitrogen (N₂) to form a highly reactive singlet nitrene intermediate.[1] This nitrene can then undergo a variety of reactions to form covalent bonds, primarily through:
-
C-H insertion: Direct insertion into carbon-hydrogen bonds.
-
N-H insertion: Insertion into nitrogen-hydrogen bonds.
-
Addition to C=C bonds: Reaction with double bonds.
A key advantage of the perfluorinated aromatic ring is its ability to suppress the undesirable intramolecular ring expansion that is common with simple phenyl azides. This suppression leads to a higher yield of the desired insertion and addition reactions.[2]
References
Assessing Biotin-TEG-ATFBA: A Comparative Guide for Live vs. Fixed Cell Labeling
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is critical for the specific and efficient labeling of target proteins. This guide provides a comparative assessment of Biotin-TEG-ATFBA, a photo-activatable click chemistry reagent, for its utility in both live and fixed cell applications. We will explore its underlying chemical principles and compare its theoretical advantages and disadvantages against traditional biotinylation methods.
Introduction to this compound
This compound is a specialized biotinylation reagent designed for high-specificity labeling. It features three key components:
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin, enabling robust detection and purification.
-
TEG (Triethylene Glycol) Spacer: A flexible spacer arm that reduces steric hindrance, allowing for more efficient binding of biotin to streptavidin.[1][2]
-
ATFBA (Azido-Tetrafluorobenzoyl): A photo-activatable perfluorophenylazide group.[3][4] Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, particularly those with C-H or N-H bonds. This photo-activation provides temporal control over the labeling reaction. As an azide, it can also participate in click chemistry reactions such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloadditions.[4]
Comparison of this compound in Live vs. Fixed Cells
| Feature | Live Cell Labeling with this compound | Fixed Cell Labeling with this compound | Alternative: Sulfo-NHS-SS-Biotin (Live Cells) | Alternative: Standard NHS-Biotin (Fixed Cells) |
| Primary Application | Proximity labeling of interacting molecules in their native environment. Temporal control of labeling. | Potential for labeling specific protein populations, but not a primary application. | Labeling of cell surface proteins with accessible primary amines. | General labeling of proteins with accessible primary amines. |
| Mechanism | Photo-activated covalent labeling or click chemistry with bio-orthogonally tagged proteins. | Photo-activated covalent labeling. | Amine-reactive NHS ester chemistry. | Amine-reactive NHS ester chemistry. |
| Cell Permeability | Likely cell-permeable due to its chemical structure, allowing for labeling of intracellular targets. | Permeabilization is required for intracellular targets. | Membrane-impermeable, restricted to cell surface labeling. | Requires permeabilization for intracellular targets. |
| Temporal Control | High; labeling is initiated by UV light exposure. | High; labeling is initiated by UV light exposure. | Low; labeling begins immediately upon addition of the reagent. | Low; labeling begins immediately upon addition of the reagent. |
| Specificity | High for proximity labeling; can be targeted to specific sites via click chemistry. | Potentially lower due to protein cross-linking and conformational changes from fixation. | Moderate; labels any accessible primary amine on the cell surface. | Low; labels any accessible primary amine. |
| Potential for Artifacts | Minimal, as labeling occurs in the native cellular context. | High; fixation can alter protein conformation and accessibility. | Minimal for cell surface proteins. | Fixation can introduce artifacts. |
| Toxicity | Potential for UV-induced cytotoxicity and off-target reactions of the nitrene intermediate. Copper catalyst in CuAAC can be toxic. | Not applicable. | Low. | Not applicable. |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on its chemical nature, the following general procedures can be adapted.
Live Cell Labeling with this compound (Photo-activation)
-
Cell Culture: Plate cells on an appropriate vessel for microscopy or downstream analysis and grow to the desired confluency.
-
Incubation with Reagent: Incubate the live cells with an optimized concentration of this compound in a suitable buffer (e.g., PBS or HBSS) for a defined period to allow for reagent uptake.
-
Washing: Gently wash the cells to remove any unbound reagent.
-
Photo-activation: Expose the cells to UV light (typically 365 nm) for a short duration to initiate the cross-linking reaction.
-
Lysis and Downstream Analysis: Lyse the cells and proceed with protein extraction for analysis by western blot, mass spectrometry, or affinity purification using streptavidin beads.
Fixed Cell Labeling with this compound (Theoretical Protocol)
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting intracellular proteins, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Incubation with Reagent: Incubate the fixed and permeabilized cells with this compound.
-
Photo-activation: Expose the cells to UV light to initiate labeling.
-
Washing: Wash the cells extensively to remove unreacted reagent.
-
Detection: Detect the biotinylated proteins using fluorescently labeled streptavidin for imaging or proceed with cell lysis for other applications.
Visualizing Experimental Workflows and Principles
Workflow for live cell labeling with this compound.
Theoretical workflow for fixed cell labeling.
Proximity labeling in a hypothetical signaling pathway.
Conclusion
This compound, as a photo-activatable and click-chemistry-compatible reagent, offers significant advantages for studying protein interactions and dynamics in living cells due to its temporal control and potential for high specificity. Its efficiency and utility in fixed cells are less clear and likely suboptimal compared to its performance in a live-cell context. The fixation process can alter protein conformations and accessibility, potentially reducing the efficiency of the photo-activated labeling and leading to artifacts.
For live-cell applications requiring precise temporal control of labeling, this compound is a powerful tool. For routine labeling of cell surface proteins in live cells, membrane-impermeable reagents like Sulfo-NHS-SS-Biotin remain a robust and well-characterized option. For general protein labeling in fixed and permeabilized cells, traditional NHS-biotin reagents are widely used and effective, though they lack the specificity of more advanced probes. The choice of reagent should, therefore, be carefully considered based on the specific experimental goals and the cellular state being investigated. Further research is needed to fully characterize the performance of this compound in fixed-cell applications and to provide direct quantitative comparisons with other biotinylation methods.
References
Orthogonal Methods for Validating Protein-Protein Interactions Identified by Biotin-TEG-ATFBA Photo-Crosslinking
A Comparative Guide for Researchers
For researchers in drug discovery and cellular biology, identifying protein-protein interactions (PPIs) is fundamental to understanding complex signaling pathways and disease mechanisms. The use of photo-reactive cross-linking agents like Biotin-TEG-ATFBA, coupled with mass spectrometry, offers a powerful approach to capture and identify these interactions in a cellular context. This compound is a versatile chemical probe featuring a biotin handle for enrichment, a tetraethylene glycol (TEG) spacer to minimize steric hindrance, and a photo-activatable tetrafluorophenyl azide (ATFBA) group.[1] Upon UV irradiation, the ATFBA group forms a reactive nitrene that covalently cross-links with nearby interacting proteins, allowing for their subsequent capture and identification.
However, initial hits from such screening methods require rigorous validation to eliminate false positives and confirm the biological relevance of the observed interactions. This guide provides a comparative overview of four widely-used orthogonal methods for validating PPIs: Co-immunoprecipitation (Co-IP), Pull-down Assays, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI).
Data Presentation: Comparison of Orthogonal Validation Methods
The selection of an appropriate validation method depends on various factors, including the nature of the interaction, the availability of reagents, and the desired level of quantitative data.
Table 1: Qualitative Comparison of Orthogonal Validation Methods
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Principle | Antibody-based capture of a target protein and its interacting partners from a cell lysate.[2] | An in vitro technique using a purified, tagged "bait" protein to capture its interacting "prey" protein.[3] | Real-time, label-free detection of binding by measuring changes in the refractive index at a sensor surface.[4] | Label-free detection of biomolecular interactions by measuring changes in the interference pattern of light reflected from a biosensor tip.[5] |
| Interaction Context | In vivo or in situ (within a cellular lysate) | In vitro | In vitro | In vitro |
| Interaction Type | Direct and indirect interactions within a complex | Primarily direct interactions | Direct interactions | Direct interactions |
| Throughput | Low to medium | Low to medium | Medium to high | High |
| Sample Requirement | High (milligrams of protein lysate) | Moderate (micrograms of purified protein) | Low (micrograms of purified protein) | Low (micrograms of purified protein) |
| Labeling Requirement | No label required for endogenous proteins | Requires a tag on the "bait" protein | Label-free | Label-free |
| Major Advantage | Validates interactions in a near-physiological context | High specificity for direct interactions | Provides detailed kinetic and affinity data | High throughput and compatibility with crude samples. |
| Major Limitation | Potential for antibody-related artifacts and indirect interactions | In vitro conditions may not reflect the cellular environment | Requires specialized equipment and purified proteins | Less sensitive for small molecule interactions compared to SPR. |
Table 2: Quantitative Comparison of Orthogonal Validation Methods
| Parameter | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Primary Output | Western blot bands indicating presence of interacting protein | Western blot bands or mass spectrometry identification of prey protein | Sensorgram showing association and dissociation phases | Real-time binding curve |
| Quantitative Capability | Semi-quantitative (estimation of relative abundance) | Semi-quantitative (estimation of binding efficiency) | Fully quantitative (kon, koff, KD) | Fully quantitative (kon, koff, KD) |
| Typical Affinity Range (KD) | Not ideal for precise affinity determination | Millimolar (mM) to micromolar (µM) | Millimolar (mM) to picomolar (pM) | Millimolar (mM) to picomolar (pM) |
| Example Quantitative Data | 2-fold enrichment of prey protein over control | 50% pulldown of prey protein with bait | KD = 10 nM, kon = 1 x 105 M-1s-1, koff = 1 x 10-3 s-1 | KD = 50 nM, kon = 5 x 104 M-1s-1, koff = 2.5 x 10-3 s-1 |
Mandatory Visualization
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow from interaction discovery using this compound to orthogonal validation.
Caption: Simplified EGFR signaling pathway, a network rich in protein-protein interactions.
Caption: Decision tree for selecting an orthogonal validation method.
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is designed to validate the interaction between a "bait" protein and a "prey" protein within a cellular lysate.
Materials:
-
Cell culture expressing the bait protein
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents and Western blot apparatus
Procedure:
-
Cell Lysis: Harvest cells and wash twice with ice-cold PBS. Lyse the cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add the bait-specific antibody (typically 1-5 µg) and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature. Pellet the beads and transfer the eluate to a new tube containing 5 µL of Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting prey protein.
Pull-Down Assay
This in vitro method uses a purified, tagged "bait" protein to capture its interacting partner.
Materials:
-
Purified, tagged "bait" protein (e.g., GST-tagged or His-tagged)
-
Affinity resin corresponding to the tag (e.g., Glutathione-agarose or Ni-NTA agarose)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween 20 and protease inhibitors)
-
Elution Buffer (e.g., Binding buffer with 10 mM reduced glutathione for GST-tags, or 250 mM imidazole for His-tags)
-
Source of "prey" protein (e.g., cell lysate or purified protein)
-
SDS-PAGE reagents and Western blot or mass spectrometry equipment
Procedure:
-
Bait Immobilization: Incubate the purified tagged bait protein with the affinity resin for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin by centrifugation (500 x g for 2 minutes) and wash three times with Binding/Wash Buffer to remove unbound bait protein.
-
Interaction: Add the prey protein source to the resin-bound bait and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin and wash 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the resin and incubate for 10-30 minutes to release the bait-prey complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting for the prey protein, or mass spectrometry for identification of unknown interactors.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative analysis of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified ligand (protein to be immobilized) and analyte (interacting partner)
-
Immobilization buffers (e.g., amine coupling kit containing NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of NHS and EDC. Inject the ligand at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level. Deactivate the remaining active esters with ethanolamine.
-
Analyte Binding: Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface.
-
Association & Dissociation: Monitor the binding in real-time (association phase). Then, flow running buffer over the chip to monitor the dissociation of the complex (dissociation phase).
-
Regeneration: If necessary, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Biolayer Interferometry (BLI)
BLI is another label-free technique for real-time analysis of biomolecular interactions, well-suited for high-throughput screening.
Materials:
-
BLI instrument (e.g., Octet system)
-
Biosensors (e.g., Streptavidin-coated for biotinylated ligands)
-
Purified biotinylated ligand and analyte
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween 20)
-
96-well or 384-well microplate
Procedure:
-
Hydration: Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Ligand Immobilization: Dip the biosensors into wells containing the biotinylated ligand to achieve a stable baseline.
-
Baseline: Move the biosensors to wells with assay buffer to establish a baseline reading.
-
Association: Transfer the biosensors to wells containing different concentrations of the analyte and measure the association in real-time.
-
Dissociation: Move the biosensors back to wells with assay buffer to measure the dissociation.
-
Data Analysis: Analyze the resulting binding curves using the instrument's software to determine kon, koff, and KD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Validation of Protein-Protein Interactions by Combining Co-immunoprecipitation, Antigen Competition, and Stable Isotope Labeling | Springer Nature Experiments [experiments.springernature.com]
- 3. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Biotin-TEG-ATFBA
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of Biotin-TEG-ATFBA, a click chemistry reagent. Adherence to these protocols is critical for minimizing risks associated with this compound.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound, facilitating a quick reference for its physical and chemical characteristics.
| Property | Value |
| CAS Number | 1264662-85-2 |
| Molecular Formula | C₂₇H₃₇F₄N₇O₆S |
| Molecular Weight | 663.68 g/mol |
| Appearance | Light yellow powder |
| Solubility | Soluble in DMAC or DMSO.[1] |
| Storage Temperature | -20°C.[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Experimental Protocols: Disposal Procedures
The aryl azide functional group in this compound is the primary consideration for its disposal due to the potential hazards associated with this class of compounds, including toxicity and potential for explosive decomposition under certain conditions.[2] The following step-by-step protocol outlines the recommended disposal procedure.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected as hazardous waste.
-
Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene).
-
Crucially, do not mix this compound waste with acidic waste. The reaction of azides with acids can generate highly toxic and explosive hydrazoic acid.
-
Avoid mixing this waste with heavy metal salts or solutions, as this can lead to the formation of shock-sensitive metal azides.
Step 3: Waste Collection and Labeling
-
Collect all solid and liquid waste containing this compound in the designated waste container.
-
If the compound is in a solvent, ensure the solvent is compatible with the waste container.
-
Securely close the waste container when not in use.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
